Amino-bis-PEG3-TCO
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H77N5O14 |
|---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C43H77N5O14/c44-37(35-59-21-15-40(49)45-17-23-53-27-31-57-33-29-55-25-19-47-42(51)61-38-11-7-3-1-4-8-12-38)36-60-22-16-41(50)46-18-24-54-28-32-58-34-30-56-26-20-48-43(52)62-39-13-9-5-2-6-10-14-39/h1-3,5,37-39H,4,6-36,44H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/b3-1+,5-2+/t38-,39-/m1/s1 |
InChI Key |
BXRHEONPMDBUBU-WXOXQJPBSA-N |
Isomeric SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(N)COCCC(=O)NCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Amino-bis-PEG3-TCO: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-bis-PEG3-TCO is a novel trifunctional linker molecule playing a pivotal role in the advancement of bioconjugation and the development of complex therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary application in creating sophisticated bioconjugates, such as antibody-drug conjugates (ADCs). The core of its functionality lies in the bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction between its two trans-cyclooctene (TCO) moieties and tetrazine-functionalized molecules. This document details the underlying reaction mechanism, provides a general experimental framework for its use, and includes visual representations of the chemical pathways and workflows to facilitate its practical application in research and development.
Introduction
This compound is a heterotrifunctional linker featuring a central secondary amine and two polyethylene glycol (PEG) arms, each terminating in a strained trans-cyclooctene (TCO) group.[1][2] This unique architecture provides three distinct points for the covalent attachment of different molecular entities. The TCO groups are key reactive handles that participate in the iEDDA "click chemistry" reaction with tetrazines.[2] This reaction is characterized by its exceptionally fast kinetics and high degree of specificity, enabling efficient conjugation in complex biological environments without the need for cytotoxic catalysts like copper.[3] The inclusion of three PEG units (PEG3) in each arm enhances the hydrophilicity and aqueous solubility of the linker and the resulting conjugates, which can improve their pharmacokinetic profiles and reduce aggregation.[3]
Structure and Physicochemical Properties
The molecular structure of this compound is designed for versatility in bioconjugation, allowing for the attachment of a molecule to its central amine, followed by the conjugation of up to two other molecules to its TCO termini.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C43H77N5O14 | |
| Molecular Weight | 888.10 g/mol | |
| Appearance | Colorless oil | |
| Purity | >90% | |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C, protected from light |
The TCO-Tetrazine Ligation: A High-Speed Bioorthogonal Reaction
The primary utility of this compound is derived from the rapid and specific reaction between its TCO groups and various tetrazine derivatives. This inverse electron demand Diels-Alder cycloaddition is a cornerstone of modern bioconjugation.
Reaction Mechanism
The reaction proceeds through a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas and forms a stable dihydropyridazine linkage.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.
Reaction Kinetics
While specific kinetic data for this compound is not extensively published, the TCO-tetrazine ligation is renowned for its exceptional speed. The second-order rate constants for this class of reactions are typically in the range of 10³ to 10⁶ M⁻¹s⁻¹, which is significantly faster than most other bioorthogonal reactions. This rapid rate allows for efficient conjugation even at low concentrations of reactants.
Experimental Protocols: A General Framework
The trifunctional nature of this compound allows for a sequential conjugation strategy, enabling the creation of well-defined, multi-component systems. The following is a generalized protocol for the synthesis of a conjugate where a payload is attached to the amine and a targeting moiety is attached to the TCO groups.
General Experimental Workflow
Caption: A generalized workflow for sequential conjugation using this compound.
Step-by-Step General Protocol
Materials:
-
This compound
-
Payload with a reactive functional group (e.g., carboxylic acid)
-
Tetrazine-modified targeting molecule (e.g., antibody, peptide)
-
Amine-reactive activation reagents (e.g., EDC, NHS)
-
Anhydrous organic solvents (e.g., DMF, DMSO)
-
Aqueous reaction buffers (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Purification systems (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
-
Payload Activation: If the payload contains a carboxylic acid, activate it to an N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in an anhydrous organic solvent.
-
Conjugation of Payload to Linker: React the activated payload with the secondary amine of this compound. This reaction is typically performed in an organic solvent. A molar excess of the activated payload may be used to drive the reaction to completion.
-
Purification of the Payload-Linker Intermediate: It is crucial to purify the resulting mono-conjugated intermediate to remove any unreacted payload and linker. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often employed for this step.
-
Conjugation to the Targeting Moiety: React the purified payload-linker intermediate with the tetrazine-modified targeting molecule in an aqueous buffer, such as PBS at pH 7.4. The TCO groups on the linker will specifically react with the tetrazine groups on the targeting molecule.
-
Purification of the Final Conjugate: The final trifunctional conjugate should be purified to remove any unreacted components. For antibody-based conjugates, Size-Exclusion Chromatography (SEC) is a common and effective purification method.
-
Characterization of the Final Conjugate: The identity, purity, and integrity of the final product must be confirmed. Standard analytical techniques include Mass Spectrometry (to confirm the molecular weight), SDS-PAGE (to assess conjugation to proteins), and functional assays (to ensure the biological activity of the targeting moiety and payload).
Conclusion
This compound is a powerful and versatile tool for the construction of well-defined, multi-component bioconjugates. Its trifunctional nature, combined with the rapid and bioorthogonal TCO-tetrazine ligation chemistry, offers researchers precise control over the assembly of complex molecular architectures. The hydrophilic PEG spacers contribute to the favorable biophysical properties of the resulting conjugates. While specific, published protocols for this exact linker are not yet widespread, the established principles of amine reactivity and iEDDA click chemistry provide a robust foundation for its successful implementation in the development of next-generation therapeutics and diagnostics.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Amino-bis-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of Amino-bis-PEG3-TCO, a trifunctional linker pivotal in the field of bioconjugation. This molecule is instrumental in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), due to its unique combination of two trans-cyclooctene (TCO) moieties and a secondary amine. The guide details its physicochemical characteristics, reactivity in bioorthogonal click chemistry, and provides relevant experimental protocols for its application.
Core Chemical Properties
This compound is a colorless oil at room temperature, a characteristic feature of many polyethylene glycol (PEG) derivatives. Its structure is defined by a central secondary amine linked to two PEG3 arms, each terminated with a strained trans-cyclooctene (TCO) group. The PEGylated spacers enhance its solubility in a range of organic solvents and aqueous media, a critical attribute for its application in biological systems.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₃H₇₇N₅O₁₄ | [2] |
| Molecular Weight | 888.10 g/mol | [2] |
| Physical Form | Colorless oil | [2] |
| Purity | >90% | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO |
Reactivity and Mechanism of Action
The utility of this compound is centered around the reactivity of its TCO groups with tetrazine-functionalized molecules. This reaction, a cornerstone of bioorthogonal chemistry, proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This ligation is exceptionally fast and highly specific, occurring readily in complex biological environments without the need for a catalyst, which can be cytotoxic. The reaction is irreversible, driven by the release of nitrogen gas, and results in a stable dihydropyridazine linkage.
The presence of two TCO moieties allows for the crosslinking of two separate tetrazine-containing molecules, enabling the formation of well-defined molecular assemblies. The central secondary amine provides a third point for conjugation, allowing for the attachment of other molecules of interest.
Caption: Reaction schematic of this compound.
Reaction Kinetics
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference(s) |
| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water | |
| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media | |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media | |
| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS | |
| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |
Stability
The stability of this compound is a critical factor for its successful application. The primary concern is the potential for the reactive trans-cyclooctene to isomerize to its unreactive cis-cyclooctene (CCO) form. This isomerization can be influenced by factors such as temperature, light, and the presence of certain chemical species.
Storage and Handling
For optimal stability, this compound should be stored at -20°C and protected from light. It is recommended to prepare solutions fresh and avoid long-term storage of the linker in solution. Due to the limited shelf life of TCO compounds, some suppliers may prepare fresh batches upon order and ship on dry ice to maintain stability.
Stability in Aqueous Solutions
While specific quantitative data on the aqueous stability of this compound is limited, studies on similar TCO-conjugated molecules provide valuable insights. For instance, a TCO-PEG3-modified antibody showed a reactivity loss of about 10.5% after 4 weeks at 4°C and 7% when stored at -20°C in a sodium phosphate buffer at pH 7.5. It is generally advised to avoid buffers containing azides or thiols for long-term storage. The half-life of TCO moieties can be short as they naturally isomerize to the less reactive CCO form, and thus, long-term storage of TCO compounds is generally not recommended.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in bioconjugation.
General Protocol for Protein-Protein Conjugation
This protocol describes the use of this compound to crosslink two different proteins that have been functionalized with tetrazine moieties.
Materials:
-
Tetrazine-functionalized Protein A (in an amine-free buffer, e.g., PBS pH 7.4)
-
Tetrazine-functionalized Protein B (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF)
-
Desalting spin columns for buffer exchange and purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMSO or DMF at a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Tetrazine-Protein A and Tetrazine-Protein B.
-
Add 0.5 molar equivalents of the this compound stock solution to the protein mixture. This stoichiometry is a starting point and may require optimization to minimize the formation of homodimers.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the disappearance of the characteristic reddish-purple color of the tetrazine or by following the disappearance of the tetrazine's absorbance band between 510 and 550 nm.
-
Purification: Remove unreacted this compound and any unconjugated proteins using size-exclusion chromatography (SEC) or desalting spin columns.
Caption: Experimental workflow for protein-protein conjugation.
Protocol for Antibody Conjugation
This protocol outlines the steps for conjugating this compound to an antibody, a key step in the preparation of ADCs. This process typically involves the reaction of the secondary amine of the linker with an activated carboxylic acid on the antibody or vice versa. For this example, we will assume the use of a TCO-PEG-NHS ester to modify the antibody first, followed by reaction with a tetrazine-modified payload. A similar strategy can be employed with this compound where the amine can be functionalized.
Materials:
-
Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to ensure the antibody is in an amine-free buffer such as PBS at pH 7.4.
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester to the antibody solution and incubate for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove the excess, unreacted TCO-PEG-NHS ester using a desalting spin column. The TCO-labeled antibody is now ready for conjugation with a tetrazine-modified molecule.
Caption: Workflow for ADC synthesis.
Applications
The unique trifunctional nature of this compound makes it a versatile tool in several areas of research and development:
-
Antibody-Drug Conjugates (ADCs): Its primary application is in the construction of ADCs, where it can be used to link two drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).
-
PROTACs: In the development of proteolysis-targeting chimeras, this linker can be used to connect a protein-targeting ligand and an E3 ligase-binding ligand.
-
Fluorescent Imaging: The rapid and specific nature of the TCO-tetrazine ligation makes it ideal for in vivo imaging applications where low concentrations of labeling reagents are required.
-
Pretargeted Imaging and Therapy: In this strategy, a TCO-modified targeting molecule (e.g., an antibody) is administered first, followed by a tetrazine-labeled imaging or therapeutic agent, which then rapidly reacts with the TCO at the target site.
-
Hydrogel Formation: The bifunctional nature of the TCO groups can be utilized to crosslink polymers to form biocompatible hydrogels.
Conclusion
This compound is a powerful and versatile trifunctional linker that leverages the exceptional kinetics and specificity of the TCO-tetrazine bioorthogonal reaction. Its PEGylated structure enhances solubility and biocompatibility, making it well-suited for a wide range of applications in drug development, diagnostics, and materials science. While specific quantitative data on its synthesis, stability, and reaction kinetics are not extensively published, the information available for structurally similar compounds provides a strong foundation for its effective use. Proper handling and storage are crucial to maintain its reactivity. The experimental protocols provided in this guide offer a starting point for researchers to utilize this valuable tool in their work.
References
In-Depth Technical Guide to Amino-bis-PEG3-TCO: Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and core applications of Amino-bis-PEG3-TCO, a heterotrifunctional linker integral to advanced bioconjugation strategies. This document details the compound's solubility in both aqueous and organic media, provides standardized experimental protocols for solubility determination and bioconjugation, and illustrates key biological pathways and experimental workflows where this linker is critically employed.
Core Properties of this compound
This compound is a versatile chemical tool featuring a secondary amine and two trans-cyclooctene (TCO) groups, separated by a hydrophilic three-unit polyethylene glycol (PEG3) spacer. The TCO moieties enable rapid and specific covalent bond formation with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry". The amine group provides a reactive handle for conjugation to various molecules and surfaces. The PEG3 spacer is crucial for enhancing the aqueous solubility of the linker and the resulting conjugates, as well as reducing steric hindrance and minimizing aggregation.[1]
Solubility Profile
The solubility of this compound is a critical parameter for its application in both organic synthesis and aqueous biological systems. The presence of the hydrophilic PEG3 spacer significantly influences its solubility profile.
Organic Solvents
This compound exhibits good solubility in a range of common organic solvents. This is essential for its handling, storage, and initial reaction steps, such as dissolution before addition to aqueous buffers.
| Solvent | Qualitative Solubility | Reported Concentration |
| Dimethyl sulfoxide (DMSO) | Soluble | 10 mM (for a similar compound)[2] |
| Dimethylformamide (DMF) | Soluble | Not specified |
| Dichloromethane (DCM) | Soluble | Not specified |
| Tetrahydrofuran (THF) | Soluble | Not specified |
| Acetonitrile | Soluble | Not specified |
Aqueous Solutions
Experimental Protocols
Standardized Protocol for Solubility Determination
This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Place the tube on a rotator and equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved linker.
-
-
Quantification of Solubilized Linker:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of the dissolved this compound using a suitable analytical technique. Due to the TCO group, UV-Vis spectrophotometry can be used by measuring the absorbance at a characteristic wavelength. Alternatively, a more sensitive and specific method like HPLC can be employed.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested buffer.
-
General Protocol for Antibody-Drug Conjugate (ADC) Formation
This protocol outlines a two-step process for creating an ADC using a tetrazine-modified drug and an antibody functionalized with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tetrazine-modified cytotoxic drug
-
Anhydrous DMSO or DMF
-
Desalting spin columns
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Modification with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
To the antibody solution, add the this compound stock solution at a desired molar excess. The amine on the linker will react with accessible carboxyl groups on the antibody (requires activation, e.g., with EDC/NHS) or other suitable reactive sites.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting spin column equilibrated with the reaction buffer.
-
-
Conjugation with Tetrazine-Modified Drug:
-
Prepare a stock solution of the tetrazine-modified drug in DMSO.
-
Add the tetrazine-drug stock solution to the TCO-modified antibody solution. A slight molar excess of the drug is typically used.
-
The iEDDA reaction will proceed rapidly. Allow the reaction to incubate for 30-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography (SEC).
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Visualizations: Pathways and Workflows
HER2 Signaling Pathway
Antibody-drug conjugates are frequently designed to target specific receptors on cancer cells. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. The binding of an anti-HER2 antibody component of an ADC can disrupt downstream signaling pathways like the PI3K-AKT-mTOR and RAS-MAPK pathways, which are crucial for cell proliferation and survival.
Caption: HER2 signaling pathway targeted by an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis
The synthesis of an antibody-drug conjugate using this compound and a tetrazine-modified drug follows a logical and sequential workflow. This process leverages the principles of bioorthogonal chemistry to ensure specific and efficient conjugation.
References
The TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction: A Technical Guide for Drug Development Professionals
Abstract
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and s-tetrazine has emerged as a paramount bioorthogonal ligation strategy in the fields of chemical biology, drug development, and molecular imaging. Its exceptionally rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst make it an invaluable tool for the precise construction of complex biomolecular architectures. This technical guide provides a comprehensive overview of the core mechanism of the TCO-tetrazine IEDDA reaction, presents a compilation of quantitative kinetic data, details established experimental protocols, and illustrates key processes through workflow diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals leveraging this powerful chemistry in their work.
Core Mechanism: A [4+2] Cycloaddition Cascade
The TCO-tetrazine ligation is a type of "click chemistry" that proceeds via a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich trans-cyclooctene serves as the dienophile.[1] This cycloaddition results in the formation of a highly unstable tricyclic intermediate.[1]
This intermediate subsequently undergoes a rapid retro-Diels-Alder reaction, leading to the irreversible elimination of a dinitrogen (N₂) molecule.[1] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine. The exceptional speed of this reaction is attributed to the high ring strain of the TCO molecule and favorable frontier molecular orbital (FMO) interactions, specifically between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. Electron-withdrawing substituents on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction rate by lowering the tetrazine's LUMO energy and raising the TCO's HOMO energy, respectively.
Quantitative Kinetic Data
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal reaction, frequently falling within the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetic profile enables efficient labeling at low micromolar to nanomolar concentrations, a critical feature for in vivo applications to minimize potential toxicity and off-target effects. The tables below summarize key kinetic data from the literature, highlighting the influence of substituents and reaction conditions on the reaction rate.
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | |
| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 2.5 | |
| Dipyridal tetrazine | TCO | Methanol/Water (9:1) | 25 | 2000 (±400) | |
| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | Not Specified | ~1000 | |
| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | Not Specified | up to 30,000 | |
| Various tetrazine scaffolds | TCO | 1,4-dioxane | 25 | 1.4 - 230 | |
| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 | |
| General TCO-Tetrazine | Not Applicable | Not Applicable | Not Applicable | up to 1 x 10⁶ |
Experimental Protocols
This section provides a generalized methodology for the labeling of biomolecules and their subsequent conjugation using TCO-tetrazine chemistry, with a focus on protein-protein conjugation.
Materials
-
TCO-functionalized molecule (e.g., TCO-PEG-NHS ester)
-
Tetrazine-functionalized molecule (e.g., Methyl-tetrazine-PEG-NHS ester)
-
Protein A and Protein B (or other biomolecules of interest)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins
This protocol describes the activation of proteins with TCO and tetrazine moieties using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as lysine residues.
-
Protein Preparation: Dissolve the protein to be labeled in PBS at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.
-
NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Activation of Protein A with TCO:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Activation of Protein B with Tetrazine:
-
To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Quenching and Purification:
-
Stop the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted NHS ester by passing the labeled proteins through spin desalting columns.
-
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Reactant Combination: Mix the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may necessitate a longer incubation time.
-
Monitoring the Reaction: The progress of the ligation can be monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510 and 550 nm.
-
Purification and Storage: The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography. Store the final conjugate at 4°C.
Applications in Drug Development
The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption in various stages of drug development.
-
Antibody-Drug Conjugates (ADCs): This chemistry allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies, leading to ADCs with improved homogeneity and therapeutic indices.
-
Pre-targeted Drug Delivery: A two-step targeting strategy where a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-linked therapeutic agent is administered, which then reacts specifically with the pre-localized antibody. This approach can significantly improve the therapeutic window by minimizing systemic exposure to the active drug.
-
In Vivo Imaging: The fast kinetics and bioorthogonality of the reaction are ideal for pre-targeted positron emission tomography (PET) and other imaging modalities. This allows for the use of short-lived radionuclides to visualize targets with high sensitivity and specificity.
-
Click-to-Release Chemistry: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent upon ligation. This provides a mechanism for controlled, site-specific drug activation.
Conclusion
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine represents a robust and versatile tool in the arsenal of the modern drug development professional. Its unparalleled kinetics and exquisite selectivity have paved the way for novel therapeutic and diagnostic strategies that were previously unattainable. A thorough understanding of its mechanism, kinetics, and practical implementation, as detailed in this guide, is essential for harnessing the full potential of this powerful bioorthogonal reaction.
References
The Pivotal Role of the PEG3 Spacer in Amino-bis-PEG3-TCO Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount for the development of sophisticated therapeutics and diagnostics. Among the advanced tools available, the trifunctional linker Amino-bis-PEG3-TCO has emerged as a versatile scaffold for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This guide provides a comprehensive technical overview of the core functionalities of this compound, with a particular focus on the critical role of its triethylene glycol (PEG3) spacer in modulating its performance.
Core Principles and Mechanism of Action
This compound is a heterotrifunctional linker featuring a central secondary amine and two terminal trans-cyclooctene (TCO) moieties, each connected to the core via a PEG3 spacer.[1] This architecture allows for a sequential or parallel conjugation strategy. First, the secondary amine provides a handle for the attachment of a payload molecule, such as a drug, toxin, or imaging agent, typically through the formation of a stable amide bond with an activated carboxylic acid (e.g., an NHS ester). Subsequently, the two TCO groups are available for rapid and specific bioorthogonal ligation with tetrazine-modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]
The TCO-tetrazine reaction is a cornerstone of "click chemistry," renowned for its exceptionally fast kinetics and high specificity.[3] This reaction proceeds efficiently in aqueous environments under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and in vivo studies.[2] The reaction is driven by the high ring strain of the TCO, which acts as a potent dienophile for the electron-deficient tetrazine. The initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable dihydropyridazine linkage.
The Multifaceted Role of the PEG3 Spacer
The inclusion of the PEG3 spacer is not merely a passive linker element; it is a critical design feature that imparts several beneficial properties to the this compound molecule and its subsequent conjugates:
-
Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats of the PEG3 spacer are hydrophilic, which significantly improves the aqueous solubility of the otherwise hydrophobic TCO moieties. This is crucial for preventing aggregation and precipitation of the linker and its conjugates in biological buffers, a common challenge in bioconjugation.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG3 spacer provides spatial separation between the conjugated molecules. This minimizes steric hindrance, ensuring that the TCO groups are accessible for reaction with tetrazines and that the biological activity of the conjugated molecules (e.g., an antibody's binding to its antigen) is not compromised.
-
Improved Pharmacokinetics: In the context of drug development, PEGylation is a well-established strategy to enhance the pharmacokinetic properties of therapeutic molecules. The hydrophilic PEG3 spacer can contribute to a larger hydrodynamic radius of the final conjugate, which can reduce renal clearance and extend circulation half-life. It can also shield the conjugate from proteolytic degradation and reduce immunogenicity.
-
Prevention of TCO "Burying": The hydrophobic TCO group can sometimes interact with hydrophobic pockets on the surface of proteins, rendering it inaccessible for reaction. The hydrophilic PEG spacer acts as a shield, preventing this "burying" and thereby maintaining the reactivity of the TCO group.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the performance of TCO-PEG linkers. While specific data for this compound is limited in the public domain, the presented data for analogous TCO-PEGn linkers provide a strong indication of the expected performance characteristics.
| Table 1: Reaction Kinetics of TCO-Tetrazine Ligation Compared to Other Bioorthogonal Reactions | ||
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | TCO + Tetrazine | ~800 - 30,000 |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | ~1 |
| NHS Ester-Amine Coupling | NHS Ester + Primary Amine | Variable, generally slower |
| Maleimide-Thiol Coupling | Maleimide + Thiol | ~1000 |
| Table 2: Impact of PEG Spacer Length on TCO-Conjugated Antibody Reactivity | ||
| Linker | Description | Functional Reactivity (%) |
| NHS-TCO | No PEG spacer | ~11% |
| NHS-PEG4-TCO | 4-unit PEG spacer | ~47% |
| Table 3: Stability of TCO-Modified Antibody | ||
| Storage Condition | Duration | Loss of Reactivity (%) |
| 4°C in PBS | 4 weeks | ~10.5% |
| -20°C in PBS | 4 weeks | ~7% |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in a typical bioconjugation workflow.
Protocol 1: Conjugation of a Payload to the Amine of this compound
This protocol describes the conjugation of a payload containing a carboxylic acid to the central amine of this compound via NHS ester chemistry.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical HPLC and Mass Spectrometer for characterization
Procedure:
-
Activation of Payload Carboxylic Acid:
-
Dissolve the payload, NHS, and DCC/EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Conjugation to this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add the activated payload (NHS ester) solution to the this compound solution in a 1.1:1 molar ratio (NHS ester:linker).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
-
Purification:
-
Purify the resulting Payload-Amino-bis-PEG3-TCO conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity and purity.
-
Protocol 2: Sequential TCO-Tetrazine Ligation
This protocol outlines the sequential reaction of the two TCO groups on the Payload-Amino-bis-PEG3-TCO conjugate with two different tetrazine-modified molecules (Molecule A and Molecule B).
Materials:
-
Purified Payload-Amino-bis-PEG3-TCO conjugate
-
Tetrazine-modified Molecule A
-
Tetrazine-modified Molecule B
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) or other suitable purification system
Procedure:
-
First TCO Ligation:
-
Dissolve the Payload-Amino-bis-PEG3-TCO conjugate and Tetrazine-modified Molecule A in the reaction buffer.
-
To favor the mono-adduct, use a slight molar excess of the Payload-Amino-bis-PEG3-TCO conjugate (e.g., 1.2:1).
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction can be monitored by observing the disappearance of the tetrazine's characteristic color (around 520 nm) using a spectrophotometer.
-
Purify the mono-conjugated product (Payload-Amino-bis-PEG3-TCO-Molecule A) from unreacted starting materials using SEC.
-
-
Second TCO Ligation:
-
To the purified mono-conjugated product, add Tetrazine-modified Molecule B in a 1:1.2 molar ratio (mono-conjugate:Molecule B).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction to completion.
-
-
Final Purification and Characterization:
-
Purify the final trifunctional conjugate (Molecule B-TCO-PEG3-Amino(Payload)-PEG3-TCO-Molecule A) using SEC or another appropriate chromatographic method.
-
Characterize the final product by SDS-PAGE (if proteins are involved, showing a molecular weight shift), HPLC, and mass spectrometry to confirm its identity, purity, and integrity.
-
Mandatory Visualizations
Logical Relationships and Experimental Workflows
Caption: Core advantages imparted by the PEG3 spacer in this compound.
Caption: A pre-targeting experimental workflow enabled by TCO-tetrazine chemistry.
Signaling Pathway Investigation: A Hypothetical Application
This compound can be a powerful tool for investigating complex biological processes, such as the dimerization of cell surface receptors, which is often a key event in signal transduction. For example, one could study the ligand-induced dimerization of a receptor tyrosine kinase (RTK).
Caption: Workflow for a FRET-based assay to study receptor dimerization.
In this hypothetical experiment, a receptor ligand is conjugated to the amine of this compound. A FRET donor and acceptor pair (e.g., fluorescent proteins or dyes), each modified with a tetrazine, are then ligated to the two TCO groups. When this trifunctional probe is introduced to cells expressing the receptor, the ligand moiety will bind. If the ligand induces receptor dimerization, it will bring two receptor molecules—and consequently the FRET donor and acceptor—into close proximity, generating a measurable FRET signal. This would allow for the quantitative analysis of receptor dimerization dynamics in a live-cell context.
Conclusion
The this compound linker is a sophisticated and powerful tool for advanced bioconjugation. Its trifunctional nature, combined with the rapid and specific TCO-tetrazine click chemistry, enables the construction of complex, well-defined molecular assemblies. The integral PEG3 spacer is a critical component of its design, imparting enhanced solubility, reduced steric hindrance, and favorable pharmacokinetic properties. These features collectively contribute to the linker's high degree of functionality and its broad applicability in the development of next-generation antibody-drug conjugates, targeted imaging agents, and innovative tools for fundamental biological research. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this versatile linker in drug discovery and development.
References
The Trifunctional Advantage: A Technical Guide to Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the pursuit of precision, efficiency, and multifunctionality is paramount. While bifunctional linkers have long been the workhorses of the field, the emergence of trifunctional linkers represents a significant leap forward, enabling the creation of more complex and highly functional biomolecular constructs. This technical guide explores the core advantages of employing trifunctional linkers in bioconjugation, providing in-depth insights into their applications, quantitative performance, and the experimental protocols necessary for their successful implementation.
Core Advantages of Trifunctional Linkers
Trifunctional linkers, possessing three reactive sites, offer a modular and versatile approach to bioconjugation, overcoming many of the limitations of their bifunctional counterparts. These advantages are pivotal in the development of next-generation therapeutics, diagnostics, and research tools.
-
Enhanced Functionality and Multi-modality: The most significant advantage is the ability to introduce a third functional component into a bioconjugate. This "third arm" can be used to attach a variety of moieties, leading to constructs with dual payloads, dual-modality imaging capabilities, or built-in analytical handles for tracking and purification. For instance, a single antibody can be equipped with two different therapeutic agents to combat drug resistance or a therapeutic agent and an imaging agent for theranostic applications[1][2].
-
Improved Analytical Capabilities and Purification: A functional group on the linker can be dedicated to purification and analysis. A common strategy is the incorporation of a biotin tag, which allows for highly efficient affinity purification of the cross-linked products using streptavidin-based chromatography[3][4][5]. This is particularly crucial in complex biological samples where the desired conjugate is present in low abundance.
-
Controlled and Site-Specific Conjugation: Trifunctional linkers can be designed with orthogonal reactive groups, allowing for a controlled, stepwise conjugation of different molecules. This precision is essential for creating well-defined and homogeneous bioconjugates, which is a critical factor for therapeutic applications where batch-to-batch consistency is required.
-
Modulation of Physicochemical Properties: The third arm of the linker can be used to attach moieties that improve the overall properties of the bioconjugate, such as polyethylene glycol (PEG) chains to enhance solubility and circulation half-life.
Key Applications of Trifunctional Linkers
The unique advantages of trifunctional linkers have led to their adoption in a wide range of applications, from basic research to clinical development.
Antibody-Drug Conjugates (ADCs)
Trifunctional linkers are revolutionizing ADC design by enabling the development of dual-payload ADCs. By delivering two distinct cytotoxic agents with different mechanisms of action, these ADCs can potentially overcome tumor heterogeneity and drug resistance. The third functionality can also be used to attach a targeting ligand or an imaging agent.
Proteomics and Protein-Protein Interaction Mapping
In the field of chemical cross-linking mass spectrometry (CXMS), trifunctional linkers have significantly improved the identification of protein-protein interactions. The "Leiker" (Lysine-targeted enrichable cross-linker) is a prime example, incorporating a biotin tag for affinity purification, a chemical cleavage site, and a spacer arm that can be isotopically labeled for quantitative studies. This design leads to a dramatic increase in the number of identified cross-linked peptides from complex samples.
Dual-Modality Imaging
Trifunctional linkers are instrumental in creating probes for dual-modality imaging, such as combining positron emission tomography (PET) and fluorescence imaging. This allows for both whole-body preclinical imaging and high-resolution intraoperative guidance.
Activity-Based Protein Profiling (ABPP)
In ABPP, trifunctional probes can be designed to include a reactive group to target a specific enzyme, a reporter tag (e.g., a fluorophore) for visualization, and an affinity handle (e.g., biotin) for enrichment and identification of the labeled proteins.
Biomaterials and Nanoparticle Functionalization
Trifunctional linkers are used to functionalize surfaces and nanoparticles, enabling the attachment of multiple distinct molecules to a single anchor point. This is valuable for creating multifunctional biomaterials for applications in tissue engineering, drug delivery, and diagnostics.
Quantitative Data and Performance Metrics
The advantages of trifunctional linkers are not merely theoretical; they are supported by quantitative data demonstrating their superior performance in various applications.
| Application Area | Metric | Trifunctional Linker Performance | Bifunctional Linker Comparison | Reference |
| Proteomics (CXMS) | Enrichment Efficiency | >97% with Leiker (biotinylated) | Lower and less specific | |
| Number of Identified Cross-links (E. coli lysate) | ~4-fold increase with Leiker | Standard bifunctional cross-linker | ||
| Antibody-Drug Conjugates (ADCs) | Drug-to-Antibody Ratio (DAR) | Achievable DAR of 4+2 (dual payload) | Typically lower for single payloads | |
| In Vitro Cytotoxicity (IC50) | Dual-payload ADCs can be more potent than single-payload counterparts | Varies by payload and cell line | ||
| Conjugation Efficiency | >90% for dual-payload ADC synthesis | Varies depending on chemistry | ||
| Biomaterial Functionalization | Nanoparticle Functionalization Efficiency | ~50 linkers per nanoparticle | Dependent on surface chemistry | |
| Subsequent Molecule Attachment | ~20 targeting molecules and ~3 imaging molecules per nanoparticle | Not applicable |
Experimental Protocols
This section provides detailed methodologies for key experiments involving trifunctional linkers.
Protocol for Two-Step Antibody Conjugation using a Heterotrifunctional Linker (e.g., Maleimide-PEG-NHS Ester)
This protocol describes the conjugation of two different molecules to an antibody in a sequential manner.
Materials:
-
Antibody solution (1-5 mg/mL in PBS, pH 7.2-7.4)
-
Trifunctional linker (e.g., Mal-PEG-NHS ester) stock solution (10 mM in anhydrous DMSO)
-
Molecule A with a primary amine (e.g., a fluorescent dye)
-
Molecule B with a free thiol group (e.g., a cytotoxic drug)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Reaction with Amine-Containing Molecule A (NHS Ester Reaction)
-
Prepare the antibody in the conjugation buffer.
-
Add a 10- to 20-fold molar excess of the trifunctional linker stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.
Step 2: Reaction with Thiol-Containing Molecule B (Maleimide Reaction)
-
Immediately add the thiol-containing Molecule B to the maleimide-activated antibody from Step 1. The molar ratio should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.
-
Purify the final trifunctional antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted molecules and byproducts.
Protocol for Affinity Purification of Biotinylated Peptides from a CXMS Experiment
This protocol outlines the enrichment of peptides cross-linked with a biotin-containing trifunctional linker.
Materials:
-
Tryptic digest of cross-linked protein sample
-
Streptavidin agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Stringent Wash Buffers (e.g., 1% SDS, 8M urea, 20% acetonitrile)
-
Elution Buffer (e.g., 0.1% TFA, 50% acetonitrile)
-
Cleavage Reagent (if the linker has a cleavable site)
Procedure:
-
Equilibrate the streptavidin agarose beads with the Binding/Wash Buffer.
-
Incubate the tryptic digest with the equilibrated beads for 1-2 hours at room temperature with gentle rotation to allow binding of the biotinylated peptides.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with the Binding/Wash Buffer to remove non-specifically bound peptides.
-
For highly pure samples, perform additional washes with stringent wash buffers.
-
Elution/Cleavage:
-
For cleavable linkers: Resuspend the beads in a solution containing the appropriate cleavage reagent to release the cross-linked peptides, leaving the biotin tag attached to the beads.
-
For non-cleavable linkers: Elute the biotinylated peptides from the beads using a harsh elution buffer.
-
-
Collect the eluted/cleaved peptides for LC-MS/MS analysis.
General Protocol for LC-MS/MS Analysis of Trifunctional Linker-Modified Peptides
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.
Procedure:
-
Chromatographic Separation:
-
Load the peptide sample onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap or TOF analyzer.
-
Select the most intense precursor ions for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MaxQuant with QCLMS capabilities) to identify the cross-linked peptides and determine the site of modification.
-
For quantitative studies with isotopically labeled linkers, extract the intensity ratios of the light and heavy isotopic peaks.
-
Visualizing Complexity: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the intricate processes enabled by trifunctional linkers.
Caption: Cellular trafficking and mechanism of action of a dual-payload ADC with a trifunctional linker.
Caption: Experimental workflow for CXMS using a trifunctional, enrichable cross-linker.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) with a trifunctional probe.
Conclusion
Trifunctional linkers represent a powerful evolution in bioconjugation chemistry, offering unprecedented control and versatility in the design of complex biomolecular architectures. Their ability to introduce a third dimension of functionality has already had a profound impact on the development of advanced therapeutics, diagnostics, and research tools. As our understanding of the intricate interplay between linker chemistry and biological function continues to grow, we can expect to see even more innovative applications of trifunctional linkers, pushing the boundaries of what is possible in the field of bioconjugation.
References
- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
The Trifunctional Workhorse of Bioorthogonal Chemistry: An In-depth Technical Guide to Amino-bis-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, the demand for precise and efficient molecular tools is paramount. Amino-bis-PEG3-TCO, a heterotrifunctional linker, has emerged as a powerful asset in the bioorthogonal chemistry toolkit. Featuring two highly reactive trans-cyclooctene (TCO) moieties and a versatile secondary amine, this linker enables the creation of complex biomolecular architectures with exceptional control and efficiency. Its design is particularly amenable to applications requiring the assembly of multiple components, such as in the development of next-generation antibody-drug conjugates (ADCs), advanced imaging probes, and sophisticated proteomics platforms.
This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its role in antibody-drug conjugation, live-cell imaging, and proteomics. We present detailed experimental protocols, quantitative data to inform experimental design, and logical workflows to guide researchers in leveraging the unique capabilities of this trifunctional linker.
Core Principles: The TCO-Tetrazine Ligation
The functionality of this compound is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO groups and a tetrazine partner.[1] This bioorthogonal reaction is renowned for its extraordinary speed, with second-order rate constants orders of magnitude higher than other click chemistry reactions, and its ability to proceed in complex biological media without interfering with native biochemical processes.[2][3]
The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.[1][2] The inclusion of a polyethylene glycol (PEG) spacer in the linker design enhances aqueous solubility and minimizes steric hindrance, further optimizing its utility in biological systems.
Quantitative Data
The selection of a bioorthogonal reaction is often guided by its kinetic parameters. The TCO-tetrazine ligation stands out for its exceptional speed, which is crucial for applications involving low reactant concentrations or requiring rapid labeling.
Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. |
| NHS Ester-Amine Coupling | NHS Ester | Primary Amine | Variable, generally slower | Widely used, but not bioorthogonal. |
Table 2: Stability of TCO-Modified Antibody
| Storage Condition | % Loss of Reactivity towards Tetrazine |
| 4°C in Phosphate Buffer (pH 7.5) for 4 weeks | 10.5% |
| -20°C in Phosphate Buffer (pH 7.5) for 4 weeks | 7% |
Note: The data above reflects the general stability of TCO-conjugated antibodies and may vary depending on the specific antibody and conjugation conditions.
Applications and Experimental Protocols
Antibody-Drug Conjugates (ADCs)
This compound is a valuable tool for the construction of sophisticated ADCs, enabling the attachment of two distinct payloads to a single antibody, or increasing the drug-to-antibody ratio (DAR) in a controlled manner. The secondary amine on the linker can be functionalized with a targeting or imaging moiety, or another therapeutic agent.
Experimental Protocol: Synthesis of a Dual-Payload ADC
This protocol outlines a general strategy for creating an ADC with two different payloads using this compound.
Materials:
-
Monoclonal antibody (mAb) pre-functionalized with a tetrazine moiety (mAb-Tz).
-
This compound.
-
Payload 1 with an NHS-ester reactive group (Payload1-NHS).
-
Payload 2 with a tetrazine reactive group (Payload2-Tz).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., Tris buffer).
-
Size-Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Functionalization of this compound with Payload 1:
-
Dissolve this compound and Payload1-NHS in anhydrous DMSO at a 1:1.1 molar ratio.
-
Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to catalyze the reaction.
-
Incubate at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting Payload1-linker conjugate by HPLC.
-
-
Conjugation to the Antibody:
-
Dissolve the purified Payload1-linker conjugate in reaction buffer.
-
Add the mAb-Tz to the solution at a 1:5 molar excess of the linker-payload construct.
-
Incubate at room temperature for 1-2 hours. The reaction can be monitored by observing the disappearance of the tetrazine's color.
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
-
Attachment of Payload 2:
-
To the solution from the previous step, add Payload2-Tz at a 1:5 molar excess relative to the initial antibody concentration.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the final dual-payload ADC using SEC to remove unreacted linkers and payloads.
-
Characterize the final conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the DAR.
-
Logical Workflow for Dual-Payload ADC Synthesis
References
The Nexus of Speed and Specificity: A Technical Guide to Click Chemistry with TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the pursuit of precise, efficient, and biocompatible molecular ligation techniques is paramount. Among the most powerful strategies to emerge is "click chemistry," and at the forefront of this field is the bioorthogonal reaction between trans-cyclooctene (TCO) linkers and tetrazines. This technical guide provides a comprehensive exploration of the core principles, quantitative data, and experimental protocols associated with TCO linkers, offering a practical resource for researchers aiming to leverage this technology.
The TCO-tetrazine ligation, a cornerstone of bioorthogonal chemistry, is prized for its extraordinary reaction speed and high specificity, enabling the precise coupling of biomolecules in complex biological environments.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a catalyst-free mechanism that is well-suited for in vivo and live-cell applications due to its lack of cytotoxicity, a notable advantage over copper-catalyzed click reactions.[2][3] The versatility of TCO linkers has propelled their use in a wide array of applications, from the construction of antibody-drug conjugates (ADCs) to the development of advanced molecular imaging agents and targeted drug delivery systems.[4]
Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction
The reaction between a TCO linker and a tetrazine is a type of [4+2] cycloaddition. In this inverse-electron-demand Diels-Alder reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine conjugate.
Quantitative Data: Reaction Kinetics and Linker Properties
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction. This rapid kinetics allows for efficient labeling at low concentrations, which is crucial for in vivo applications to minimize potential off-target effects. The reactivity of TCO linkers can be further modulated by their structure, with axially substituted isomers often exhibiting higher reactivity due to increased ring strain. The incorporation of polyethylene glycol (PEG) spacers can enhance the solubility and reduce the aggregation of biomolecules conjugated with TCO linkers.
| Linker/Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics | References |
| TCO - Tetrazine (general) | 10³ - 10⁶ | Exceptionally fast kinetics, biocompatible. | |
| sTCO - Tetrazine | Up to 3.3 x 10⁶ | Highly reactive, enabling rapid labeling. | |
| TCO-PEG - Tetrazine | ~2000 | PEG spacer improves solubility and reduces steric hindrance. | |
| Axial TCO Isomers | Up to 4-fold more reactive than equatorial | Increased ring strain leads to faster reaction rates. | |
| TCO with allylic substituent | ~20-fold decrease vs. unsubstituted TCO | Allylic substitution can reduce the reaction rate. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of TCO-based click chemistry. Below are protocols for the functionalization of a protein with a TCO linker and subsequent conjugation with a tetrazine-modified molecule.
Protocol 1: Amine-Reactive TCO Labeling of a Protein
This protocol describes the labeling of a protein with a TCO-NHS ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling using mass spectrometry.
Protocol 2: TCO-Tetrazine Ligation for Protein-Molecule Conjugation
This protocol outlines the click reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or small molecule drug)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in PBS.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1.5 molar ratio (protein:tetrazine). The reaction is typically efficient at micromolar concentrations.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic UV-Vis absorbance.
-
Purification (Optional): If necessary, remove excess tetrazine-functionalized molecule by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm successful ligation.
Applications in Drug Development and Research
The unique characteristics of TCO linkers have made them invaluable tools in various research and development areas.
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by TCO-tetrazine chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.
-
Pretargeted Imaging and Therapy: In this two-step approach, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-linked imaging or therapeutic agent is introduced, which rapidly "clicks" to the antibody, enhancing the target-to-background signal and reducing off-target toxicity.
-
Molecular Imaging and Cell Diagnostics: TCO-PEG linkers facilitate the rapid and efficient labeling of biomolecules for molecular imaging and cell-based diagnostic applications.
-
Hydrogel Formation: The crosslinking of polymers with TCO and tetrazine moieties can be used to form biocompatible hydrogels for applications in tissue engineering and drug delivery.
References
Technical Guide: Amino-bis-PEG3-TCO for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Amino-bis-PEG3-TCO, a trifunctional linker molecule integral to advanced bioconjugation strategies. Its unique structure, featuring a secondary amine and two trans-cyclooctene (TCO) moieties, enables precise and efficient labeling and crosslinking of biomolecules through bioorthogonal chemistry. This document outlines its chemical properties, experimental protocols for its application, and a visual representation of its reaction mechanism.
Core Properties of this compound
This compound is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2] Its trifunctional nature, with a central secondary amine for initial conjugation and two TCO groups for subsequent bioorthogonal reactions, allows for the assembly of complex molecular constructs. The hydrophilic polyethylene glycol (PEG) spacers enhance solubility, reduce aggregation, and minimize steric hindrance during conjugation.[3]
| Property | Value | Source |
| Molecular Formula | C₄₃H₇₇N₅O₁₄ | [3][4] |
| Molecular Weight | 888.10 g/mol | |
| Purity | >90% | |
| Physical Form | Colorless oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | -20°C, protect from light |
Reaction Principle: TCO-Tetrazine Ligation
The primary application of this compound revolves around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO groups and a tetrazine (Tz) moiety. This bioorthogonal "click chemistry" reaction is exceptionally fast and highly specific, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst. The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the only byproduct. This high degree of selectivity and biocompatibility makes the TCO-tetrazine ligation ideal for conjugating molecules in complex biological environments, including in living organisms.
The reaction kinetics are a key advantage, with second-order rate constants reported to be in the range of 1 to 1x10⁶ M⁻¹s⁻¹, making it one of the most efficient bioorthogonal reactions known. This allows for the effective conjugation of biomolecules even at low concentrations. The progress of the reaction can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, the following are generalized and adaptable protocols for TCO-tetrazine ligation based on established methodologies. These protocols can be modified for specific applications involving this compound.
Protocol 1: General Protein-Protein Conjugation using TCO and Tetrazine Linkers
This protocol describes the conjugation of two proteins, one functionalized with a TCO group and the other with a tetrazine.
Materials:
-
TCO-functionalized Protein 1
-
Tetrazine-functionalized Protein 2
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Preparation of Reactants: Dissolve the TCO-functionalized Protein 1 and Tetrazine-functionalized Protein 2 in PBS buffer.
-
Conjugation Reaction: Mix the TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Incubation: Incubate the reaction mixture for 1 hour with rotation. Depending on the specific reactants, the incubation time can range from 30 minutes to 2 hours at room temperature. The reaction can also be performed at 4°C with a longer incubation time.
-
Monitoring (Optional): The reaction can be monitored by observing the disappearance of the tetrazine's color, which has an absorption band between 510 and 550 nm.
-
Purification: The resulting protein-protein conjugate can be purified from unreacted components using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.
Protocol 2: Labeling of a TCO-Modified Protein with a Tetrazine-Fluorophore
This protocol outlines the procedure for fluorescently labeling a protein that has been modified to contain a TCO group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS)
-
Tetrazine-functionalized fluorophore
-
DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Fluorophore Stock: Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.
-
Labeling Reaction: To the solution of the TCO-modified protein, add a 5-10 fold molar excess of the tetrazine-fluorophore solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.
-
Final Product: The labeled protein is now ready for downstream applications.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a bioconjugation experiment utilizing the TCO-tetrazine ligation chemistry, which is the core application of this compound.
Caption: Workflow for TCO-Tetrazine Bioconjugation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Storage and Handling of TCO Reagents
Trans-cyclooctenes (TCOs) are indispensable tools in bioorthogonal chemistry, prized for their exceptionally fast, catalyst-free click reactions with tetrazines.[1] This reactivity, driven by high ring strain, allows for the precise labeling and conjugation of biomolecules in complex biological systems, from live cells to in vivo models.[][3][4] However, the very strain that makes TCOs highly reactive also renders them susceptible to isomerization and degradation if not stored and handled correctly.
This guide provides a comprehensive overview of the best practices for the storage and handling of TCO reagents to ensure their stability, reactivity, and optimal performance in research and development applications.
General Recommendations for Storage and Handling
Proper storage and handling are critical to preserving the integrity of TCO reagents. The primary mechanism of TCO deactivation is the isomerization of the reactive trans-isomer to the unreactive cis-isomer (CCO). This process can be accelerated by exposure to moisture, light, thiols, and certain metals. For derivatives like N-hydroxysuccinimide (NHS) esters, which are common for labeling proteins, hydrolysis due to moisture is a major concern.
Key Handling Practices:
-
Acclimatization: Always allow the reagent vial to warm to room temperature before opening. This prevents moisture from condensing inside the vial, which can hydrolyze reactive groups like NHS esters.
-
Inert Atmosphere: For reagents that will be used multiple times, it is advisable to work under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Light Protection: TCO reagents can be sensitive to light and should be stored in the dark or in amber vials. Reaction mixtures should also be protected from light, for instance, by covering tubes with aluminum foil.
-
Solvent Choice: Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reconstituting TCO reagents.
-
Fresh Solutions: Prepare stock solutions immediately before use whenever possible, as the stability of TCO reagents in solution is limited.
Quantitative Data on Storage and Stability
The stability of TCO reagents is influenced by their specific molecular structure, the solvent, temperature, and the presence of other chemical species. Highly strained TCOs, while more reactive, are often more prone to isomerization.
Table 1: Recommended Storage Conditions for TCO Reagents
| Reagent Form | Storage Temperature | Duration | Key Considerations |
| Solid/Lyophilized Powder | -20°C or -80°C | Long-term | Store in a sealed container, protected from light and moisture. It is best to consult the product-specific data sheet. |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| In Aqueous Buffer (pH ~7.5) | 4°C | Weeks | Stability is structure-dependent; some derivatives may isomerize more quickly. |
| Conjugated to a Biomolecule | 4°C | Short-term | Store until ready for purification or use. |
Table 2: Stability of TCO Derivatives Under Specific Conditions
| TCO Derivative | Condition | Time | Stability (% Remaining) |
| s-TCO | Methanol, 25°C | 3 days | 96% |
| s-TCO | Methanol, 25°C | 7 days | 86% |
| s-TCO | Phosphate Buffered D₂O (pD 7.4), 25°C | 3 days | 69% |
| s-TCO | 30 mM mercaptoethanol in D₂O-PBS | 18.5 hours | 0% (100% isomerization) |
| d-TCO | Phosphate-buffered D₂O | 14 days | No degradation or isomerization observed. |
Experimental Protocols
Protocol 1: Preparation and Handling of TCO Stock Solutions
This protocol outlines the steps for preparing a stock solution of a TCO-NHS ester, a common reagent for labeling proteins.
Materials:
-
TCO-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (argon or nitrogen), optional but recommended
-
Micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Remove the TCO-NHS ester vial from cold storage (-20°C or -80°C).
-
Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
If desired, briefly flush the vial with an inert gas.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the powder by gently vortexing the vial. Ensure the reagent is fully dissolved before use.
-
Use the stock solution immediately for the best results. If short-term storage is necessary, aliquot into single-use volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protein Labeling with a TCO-NHS Ester
This protocol describes the conjugation of a TCO-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Freshly prepared TCO-NHS ester stock solution (10 mM in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Reagent Addition: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C. Protect the reaction from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature. This step hydrolyzes any remaining NHS ester.
-
Purification: Remove the excess, unreacted TCO reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
-
Storage: Store the purified TCO-labeled protein at 4°C until use.
Protocol 3: General TCO-Tetrazine Click Reaction for Bioconjugation
This protocol details the reaction between a TCO-labeled biomolecule and a tetrazine-labeled biomolecule.
Materials:
-
TCO-labeled biomolecule
-
Tetrazine-labeled biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Preparation: Prepare the TCO-containing and tetrazine-containing biomolecules in the reaction buffer.
-
Mixing: Mix the two components. It is common to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent relative to the TCO reagent.
-
Incubation: The reaction is typically very fast and can be completed in 30-60 minutes at room temperature. For less concentrated samples or less reactive partners, the incubation can be extended or performed at 4°C overnight or at 37-40°C for a shorter period.
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm) using a UV-Vis spectrophotometer.
-
Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography.
Mandatory Visualizations
Caption: Workflow for a typical protein bioconjugation using a TCO-NHS ester and a tetrazine reagent.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Amino-Reactive TCO Linkers
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, which allows for specific and efficient chemical reactions to occur within complex biological systems. Among these, the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a leading example.[1][2] This reaction is exceptionally fast, with second-order rate constants exceeding 800 M⁻¹s⁻¹, enabling efficient conjugation at low concentrations without the need for cytotoxic copper catalysts.[1][3]
These characteristics make the TCO-tetrazine ligation an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of complex biomolecular assemblies.[1] This protocol details the method for conjugating a TCO moiety to an antibody via an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the subsequent bioorthogonal reaction with a tetrazine-labeled molecule. The inclusion of a polyethylene glycol (PEG) spacer in the linker is highlighted as a crucial element to enhance solubility and minimize potential issues of TCO group masking due to hydrophobic interactions with the antibody.
Principle of the Method
The conjugation process is a two-stage process. The first stage involves the modification of the antibody with a TCO-PEG-NHS ester. The NHS ester reacts with primary amines, primarily on the side chains of lysine residues on the antibody, to form stable amide bonds. The second stage is the bioorthogonal "click" reaction where the TCO-modified antibody is reacted with a tetrazine-functionalized molecule of interest (e.g., a fluorophore, a small molecule drug, or a nanoparticle).
Experimental Protocols
Part 1: Antibody Modification with TCO-PEG-NHS Ester
This part of the protocol describes how to conjugate the TCO linker to the antibody.
Materials and Reagents:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Zeba™ Spin Desalting Columns or similar for buffer exchange
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.
-
Perform a buffer exchange into the Reaction Buffer using a desalting column to a final concentration of 1-5 mg/mL.
-
-
TCO-PEG-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.
-
Gently mix and incubate for 60 minutes at room temperature.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the TCO-Antibody Conjugate:
-
Remove excess, unreacted TCO-PEG-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS) using a desalting column.
-
Part 2: Bioorthogonal Reaction with a Tetrazine-Labeled Molecule
This section outlines the "click" chemistry step to conjugate the TCO-antibody with a tetrazine-labeled molecule.
Materials and Reagents:
-
TCO-modified antibody (from Part 1)
-
Tetrazine-labeled molecule of interest
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reaction Setup:
-
Mix the TCO-functionalized antibody and the tetrazine-functionalized molecule in a 1:1 to 1:5 molar ratio in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.
-
-
Purification (Optional):
-
Depending on the downstream application, the final conjugate may be purified to remove any excess tetrazine-labeled molecule using size exclusion chromatography.
-
Characterization of the Conjugate
The successful conjugation can be confirmed and quantified using several methods:
-
Mass Spectrometry (MALDI-TOF or LC-MS): To determine the number of TCO linkers attached to the antibody (Linker-to-Antibody Ratio or LAR).
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.
-
UV-Vis Spectroscopy: To quantify the concentration of the final conjugate, especially if the tetrazine-labeled molecule is a chromophore.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during antibody conjugation with TCO linkers.
| Parameter | Typical Value | Method of Determination | Reference |
| Linker-to-Antibody Ratio (LAR) | ~4 | LC-MS | |
| Functional TCOs per Antibody | < 6 | Tetrazine Reaction | |
| Total TCOs per Antibody | 10-20 | Mass Spectrometry | |
| Reaction Time (TCO-Tz Ligation) | < 1 hour | Gel Electrophoresis | |
| Conjugation Efficiency (TCO-Tz) | ~90% | Gel Electrophoresis |
Visual Representations
Experimental Workflow
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Amino-bis-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Antibody-Drug Conjugates (ADCs) utilizing the Amino-bis-PEG3-TCO linker. This trifunctional linker, featuring a secondary amine and two trans-cyclooctene (TCO) moieties, enables a highly efficient and bioorthogonal approach to ADC development through the inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as TCO-tetrazine ligation.
The primary amine of the linker allows for the initial attachment of a cytotoxic payload, typically through a stable amide bond. The resulting payload-linker construct is then conjugated to a tetrazine-modified antibody. The TCO groups on the linker react with extreme speed and specificity with the tetrazine moieties on the antibody, forming a stable covalent bond.[1][2] The inclusion of a hydrophilic PEG3 spacer helps to reduce aggregation, minimize steric hindrance, and enhance the solubility of the final ADC.[2][3]
I. Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that leverages the principles of bioorthogonal click chemistry. The workflow begins with the functionalization of the cytotoxic drug with the this compound linker. This is followed by the modification of the monoclonal antibody (mAb) to introduce a tetrazine reactive handle. The final step is the highly efficient TCO-tetrazine ligation, which covalently links the payload-linker construct to the antibody. Subsequent purification and characterization are crucial for ensuring the quality, homogeneity, and efficacy of the ADC.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the TCO-tetrazine ligation chemistry and the characterization of the resulting ADCs.
Table 1: TCO-Tetrazine Ligation Kinetics
| Parameter | Value | References |
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹ | [4] |
| Typical Reaction Conditions | Aqueous media, room temperature | |
| Catalyst Requirement | None (Copper-free) |
Table 2: Representative ADC Characteristics with TCO-Linker
| Parameter | Value | References |
| Drug-to-Antibody Ratio (DAR) | Achieved DAR of 4 | |
| In Vivo TCO Linker Half-Life | ~5.5 days | |
| In Vitro Stability in Serum (24h, 37°C) | No drug release observed | |
| Storage Stability (PBS, 4°C) | Stable for 6 months |
III. Experimental Protocols
Protocol 1: Preparation of Payload-Linker Construct
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid group to the amine of the this compound linker via an N-hydroxysuccinimide (NHS) ester activation.
Materials:
-
Cytotoxic Drug with a carboxylic acid moiety
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification system (e.g., preparative HPLC)
Procedure:
-
NHS Ester Activation of the Drug:
-
Dissolve the cytotoxic drug in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of both DCC (or EDC) and NHS to the drug solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the formation of the NHS ester by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. The activated drug solution is typically used immediately in the next step.
-
-
Conjugation to this compound:
-
Dissolve this compound in the reaction buffer.
-
Add the activated drug solution to the this compound solution. A molar excess of the activated drug may be used to drive the reaction to completion.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker construct.
-
-
Purification:
-
Purify the payload-linker construct using preparative reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final payload-linker construct.
-
Protocol 2: Antibody Modification with a Tetrazine Moiety
This protocol details the introduction of a tetrazine group onto the antibody via reaction with lysine residues using a Tetrazine-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Tetrazine-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Tetrazine-NHS Ester Stock Solution:
-
Equilibrate the Tetrazine-NHS ester to room temperature before opening the vial to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
-
Antibody Conjugation:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding the reaction buffer.
-
Add the desired molar excess of the Tetrazine-NHS ester stock solution to the antibody solution while gently stirring. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted Tetrazine-NHS ester and purify the tetrazine-modified antibody using a pre-equilibrated SEC column.
-
Collect the protein fractions and confirm the antibody concentration and degree of labeling using UV-Vis spectrophotometry.
-
Protocol 3: ADC Synthesis via TCO-Tetrazine Ligation
This protocol describes the final conjugation of the payload-linker construct to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody
-
Payload-linker construct
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the tetrazine-modified antibody with the payload-linker construct in PBS, pH 7.4.
-
A slight molar excess (e.g., 1.5-3 equivalents) of the payload-linker construct per tetrazine moiety on the antibody is recommended.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically very fast.
-
The progress can be monitored by the disappearance of the characteristic pink color of the tetrazine (absorbance at ~520 nm).
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker construct and other small molecules using SEC.
-
For removal of aggregates and to isolate specific DAR species, Hydrophobic Interaction Chromatography (HIC) or other chromatographic techniques may be employed.
-
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
Typical HIC Conditions:
-
Column: A HIC column suitable for proteins (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol or acetonitrile).
-
Gradient: A linear gradient from 100% A to 100% B.
-
Detection: UV at 280 nm.
-
Calculation: The average DAR is calculated from the weighted peak areas of the different DAR species.
2. Aggregate Analysis by Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation, which is a critical quality attribute.
Typical SEC Conditions:
-
Column: An SEC column with appropriate pore size for antibodies (e.g., 300 Å).
-
Mobile Phase: A physiological buffer such as PBS, pH 7.4.
-
Flow Rate: Isocratic elution at a flow rate suitable for the column.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of aggregate is determined by integrating the area of the aggregate peaks relative to the total peak area.
IV. Visualizations
References
A Step-by-Step Guide to TCO-Tetrazine Ligation for Protein Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The trans-cyclooctene (TCO)-tetrazine ligation has emerged as a premier bioorthogonal reaction for protein labeling, offering unparalleled speed, specificity, and biocompatibility.[1][2] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) proceeds efficiently in complex biological environments without the need for cytotoxic catalysts, making it an invaluable tool in drug development, diagnostics, and fundamental biological research.[1][3][4]
This guide provides detailed protocols for the two-step process of TCO-tetrazine ligation: initial protein modification with a TCO moiety, followed by the rapid "click" reaction with a tetrazine-functionalized molecule.
Reaction Mechanism
The TCO-tetrazine ligation is a [4+2] cycloaddition between an electron-deficient tetrazine and a strained trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. The reaction's high speed is attributed to the ring strain of the TCO and the inverse-electron-demand nature of the cycloaddition.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Quantitative Data Summary
The efficiency and kinetics of the TCO-tetrazine ligation are influenced by the specific TCO and tetrazine derivatives used, as well as the reaction conditions.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | Up to 10⁷ M⁻¹s⁻¹ | General range |
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | |
| > 800 M⁻¹s⁻¹ | General | |
| Reaction pH | 6.0 - 9.0 | PBS buffer |
| 7.2 - 9.0 | For TCO-NHS ester reaction with primary amines | |
| Reaction Temperature | Room Temperature | General |
| 4°C, 25°C, or 37°C | Depending on the application | |
| Reaction Time | 30 minutes - 2 hours | Protein-protein conjugation |
| < 5 minutes | Tet2-protein with TCO | |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | Molar equivalents for protein conjugation |
| Reactant Concentration | Nanomolar to micromolar | General |
Experimental Protocols
The following protocols provide a step-by-step guide for labeling a protein of interest. The first protocol details the functionalization of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester. The second protocol describes the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Protocol 1: Protein Functionalization with TCO-NHS Ester
This protocol outlines the modification of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester (n=4 or 12)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the current buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting spin column or dialysis. The recommended protein concentration is 1-5 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.
-
Storage: The TCO-labeled protein is now ready for the ligation reaction or can be stored at 4°C.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess of the tetrazine reagent (1.05 to 1.5-fold) is often recommended.
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners, the incubation time can be extended up to 2 hours or overnight at 4°C.
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by spectrophotometry, observing the decrease in absorbance around 520 nm.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.
-
Storage: Store the final conjugate at 4°C until further use.
Caption: A step-by-step workflow for protein labeling using TCO-tetrazine ligation.
Applications in Research and Drug Development
The robustness and efficiency of TCO-tetrazine ligation have led to its widespread adoption in various applications:
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage is ideal for constructing ADCs, where a potent drug is attached to a tumor-targeting antibody.
-
Live-Cell Imaging: The catalyst-free nature of the reaction makes it well-suited for labeling and tracking biomolecules in living cells.
-
In Vivo Imaging: This technique is used for pretargeted imaging, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-linked imaging agent.
-
Biomolecule Conjugation: It is broadly used for conjugating proteins, peptides, glycans, and nucleic acids.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-NHS Ester | Hydrolysis of NHS ester due to moisture. | Allow the TCO-NHS ester vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Buffer contains primary amines (e.g., Tris, glycine). | Perform the labeling reaction in an amine-free buffer like PBS. | |
| Low Ligation Efficiency | Steric hindrance. | Incorporate a flexible PEG spacer to improve the accessibility of the reactive moieties. |
| Incorrect stoichiometry. | Optimize the molar ratio; a slight excess (1.5-2 fold) of the tetrazine-labeled molecule can drive the reaction to completion. | |
| Precipitation of Reactants | Poor solubility. | Use PEGylated linkers on the TCO or tetrazine to enhance aqueous solubility. |
References
Applications of Amino-bis-PEG3-TCO in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-bis-PEG3-TCO is a trifunctional linker that leverages the power of bioorthogonal chemistry for advanced applications in proteomics research. This reagent features two trans-cyclooctene (TCO) groups and a secondary amine, providing a versatile platform for covalently linking, probing, and analyzing proteins and their interactions. The TCO moieties react with extreme speed and specificity with tetrazine-modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry".[1] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems, including live cells.[1][2]
The hydrophilic polyethylene glycol (PEG3) spacers enhance the aqueous solubility of the linker and the resulting conjugates, reduce aggregation, and provide a defined distance between linked molecules.[1] The presence of a secondary amine offers an additional point for conjugation, allowing for the creation of more complex biomolecular architectures or for tethering to surfaces.
This document provides detailed application notes and protocols for the use of this compound in proteomics, with a focus on protein cross-linking to study protein conformation and protein-protein interactions.
Key Features and Applications
-
Bioorthogonal Chemistry: The TCO-tetrazine ligation is highly specific and does not interfere with native cellular processes, ensuring that observed interactions are not artifacts of the labeling chemistry.[3]
-
Rapid Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, enabling efficient labeling and cross-linking even at low protein concentrations.
-
Versatility: The trifunctional nature of this compound allows for a range of applications, including:
-
Intramolecular Cross-linking: To study protein conformation and stabilize protein structures.
-
Intermolecular Cross-linking: To identify and map protein-protein interactions.
-
Higher-Order Complex Formation: The dual TCO groups can bridge two tetrazine-modified proteins, while the amine can be used to attach a third component, such as a fluorescent dye, an affinity tag, or another protein.
-
Surface Immobilization: The amine group can be used to attach the cross-linked complex to a solid support for pull-down assays or surface-based diagnostics.
-
Quantitative Data
The efficiency of applications involving this compound is largely governed by the kinetics of the TCO-tetrazine ligation. The following table summarizes key quantitative parameters.
| Parameter | Value | Significance | Reference |
| Second-Order Rate Constant (k₂) | ~800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹ | Indicates a very fast reaction, allowing for efficient cross-linking at low concentrations. | |
| Reaction Conditions | PBS, pH 7.2-7.5, Room Temperature | Mild, physiological conditions preserve protein structure and function. | |
| Recommended Protein Concentration (Intramolecular Cross-linking) | 1 - 10 µM | Low concentrations favor intramolecular reactions over intermolecular aggregation. | |
| Recommended Molar Ratios (Intermolecular Cross-linking) | 1:1:0.5 (Protein-A-Tz : Protein-B-Tz : this compound) | A starting point to optimize heterodimer formation and minimize homodimers. |
Experimental Protocols
Application 1: Intramolecular Cross-linking to Probe Protein Conformation
This protocol describes the use of this compound to introduce a covalent cross-link between two tetrazine-modified residues within a single protein molecule. This can provide distance constraints for structural modeling and can be used to stabilize a particular protein conformation.
Experimental Workflow
Protocol:
-
Protein Modification:
-
Genetically encode a tetrazine-containing unnatural amino acid (UAA) at two desired locations within the protein of interest using an engineered aminoacyl-tRNA synthetase/tRNA pair.
-
Express the modified protein in a suitable host (e.g., E. coli) and purify it using standard chromatography techniques.
-
Confirm the incorporation of the tetrazine-UAA by mass spectrometry.
-
-
Intramolecular Cross-linking Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the purified, tetrazine-functionalized protein to a concentration of 1-10 µM in a suitable buffer (e.g., PBS, pH 7.4). Low protein concentration is crucial to favor intramolecular over intermolecular cross-linking.
-
Add the this compound stock solution to the protein solution. A molar ratio of 1:1 to 5:1 (crosslinker:protein) is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
(Optional) Quench the reaction by adding an excess of a tetrazine-containing small molecule to consume any unreacted TCO groups.
-
-
Analysis:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful intramolecular cross-link will result in a slight shift in the protein's migration pattern compared to the un-cross-linked protein.
-
Mass Spectrometry (XL-MS):
-
Digest the cross-linked protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized cross-linking software (e.g., pLink, MeroX) to identify the cross-linked peptides. This will confirm the cross-link and identify the specific residues involved.
-
-
Application 2: Intermolecular Cross-linking to Study Protein-Protein Interactions
This protocol details the use of this compound to covalently link two different proteins that have been functionalized with tetrazine moieties, enabling the study of protein-protein interactions.
Experimental Workflow
Protocol:
-
Protein Modification:
-
Individually functionalize Protein A and Protein B with tetrazine moieties. This can be achieved by incorporating a tetrazine-UAA or by reacting a tetrazine-NHS ester with primary amines (lysine residues) on the protein surface.
-
Purify the tetrazine-modified proteins (Protein-A-Tz and Protein-B-Tz) to remove excess labeling reagents.
-
-
Intermolecular Cross-linking Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz in a reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to the protein mixture. A molar ratio of 1:1:0.5 (Protein-A-Tz : Protein-B-Tz : this compound) is a good starting point to favor the formation of the A-B heterodimer.
-
Ensure the final concentration of DMSO is below 10% (v/v) to prevent protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
(Optional) Quench the reaction with an excess of a TCO-containing small molecule to cap any unreacted tetrazine groups.
-
-
Analysis:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE. A new band at a higher molecular weight corresponding to the Protein A-Linker-Protein B conjugate will indicate a successful cross-linking reaction.
-
Mass Spectrometry (XL-MS): Digest the cross-linked band from the gel and analyze by LC-MS/MS to identify the cross-linked peptides and map the interaction interface.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | Inefficient tetrazine incorporation/labeling. | Confirm tetrazine modification by mass spectrometry. Optimize labeling conditions. |
| Inactive this compound. | Use fresh reagent. Store properly at -20°C, protected from light and moisture. | |
| Suboptimal reaction conditions. | Optimize protein concentration, crosslinker:protein molar ratio, and reaction time. | |
| Predominantly intermolecular cross-linking (in intramolecular protocol) | Protein concentration is too high. | Perform the reaction at a lower protein concentration (1-10 µM). |
| Predominance of homodimers (in intermolecular protocol) | Stoichiometry of reactants is not optimal. | Optimize the molar ratios of the two proteins and the crosslinker. A sequential addition approach may also be beneficial. |
| Difficulty identifying cross-linked peptides | Low abundance of cross-linked peptides. | Enrich for cross-linked peptides using chromatography techniques. |
| Inefficient fragmentation in MS/MS. | Optimize MS/MS fragmentation parameters. | |
| Inappropriate data analysis software. | Use software specifically designed for the analysis of cross-linking data. |
Signaling Pathway and Logical Relationship Diagrams
The amine functionality of this compound allows for the construction of more complex molecular assemblies. For example, after cross-linking two proteins, the amine can be used to attach a reporter molecule or an affinity tag.
This diagram illustrates a potential workflow where this compound is first used to cross-link two tetrazine-modified proteins. The resulting complex, which now has a free amine group from the linker, can then be reacted with an N-hydroxysuccinimide (NHS)-activated molecule, such as an affinity tag (e.g., biotin) or a fluorescent dye, for downstream applications like affinity purification or imaging.
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using Amino-bis-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Amino-bis-PEG3-TCO in the fluorescent labeling of biomolecules. This trifunctional linker enables the efficient and specific conjugation of fluorescent probes to proteins, antibodies, and other biomolecules for a wide range of applications in research and drug development.
Introduction
This compound is a versatile linker molecule designed for bioorthogonal chemistry applications.[1] It features two trans-cyclooctene (TCO) groups and a secondary amine, connected by hydrophilic polyethylene glycol (PEG) spacers.[1] The TCO moieties react with extreme speed and specificity with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[2][3] This reaction is exceptionally fast, biocompatible, and proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst, making it ideal for conjugating sensitive biological molecules.[1]
The PEG spacers enhance the solubility of the linker and the resulting conjugate, while also minimizing steric hindrance. These properties make this compound an excellent tool for various applications, including:
-
Fluorescent Imaging: Attaching fluorescent dyes to biomolecules for cellular imaging, including super-resolution microscopy.
-
Drug Delivery: Conjugating drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs).
-
Diagnostics and Imaging: Development of probes for PET and SPECT imaging.
-
Drug Target Identification: Aiding in the identification and validation of drug targets.
Principle of TCO-Tetrazine Ligation
The core of this labeling technology is the bioorthogonal reaction between a TCO group and a tetrazine derivative. This iEDDA reaction is characterized by its exceptionally high second-order rate constants, often orders of magnitude faster than other click chemistry reactions. This rapid kinetics allows for efficient labeling at very low concentrations of the labeling reagents. The reaction is highly specific, as neither TCO nor tetrazine groups react with other functional groups typically found in biological systems.
Caption: Workflow for fluorescent labeling using this compound.
Quantitative Data
The selection of TCO and tetrazine derivatives can significantly impact the reaction kinetics. The following tables provide a summary of key quantitative data for TCO-tetrazine ligations.
Table 1: Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |
| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |
| s-TCO | 3,6-di(2-pyridyl)-tetrazine | 22,000 | MeOH |
| s-TCO | a specific tetrazine derivative | 2,800,000 | PBS |
Data compiled from multiple sources.
Table 2: Comparison of TCO and Tetrazine Reagents
| Reagent Type | Key Characteristics |
| TCO Derivatives | |
| Standard TCO | Good balance of reactivity and stability. |
| Strained TCOs (s-TCO) | Extremely high reaction rates, ideal for in vivo imaging where speed is critical. |
| Tetrazine Derivatives | |
| Methyl-substituted | High stability in aqueous media, reliable for protein labeling applications. |
| Hydrogen-substituted | Extremely fast reaction kinetics. |
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of biomolecules using this compound. Optimization may be required for specific biomolecules and applications.
Protocol 1: Functionalization of a Biomolecule with this compound
This protocol describes the conjugation of this compound to a biomolecule containing carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.
Materials:
-
Biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., MES, PBS, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Biomolecule: Ensure the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in amine-free water or buffer.
-
-
Activate Carboxyl Groups:
-
To the biomolecule solution, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the activated biomolecule.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
The TCO-functionalized biomolecule is now ready for the click reaction with a tetrazine-fluorophore.
-
References
Application Notes and Protocols for Crosslinking Proteins with Amino-bis-PEG3-TCO for Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Amino-bis-PEG3-TCO, a trifunctional crosslinker, for the study of protein-protein interactions. The protocols detailed herein leverage the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a tetrazine (Tz) and a trans-cyclooctene (TCO) moiety. This technology offers a powerful tool for capturing both stable and transient protein interactions in various experimental settings, from in vitro studies with purified proteins to complex cellular environments.
Introduction
This compound is a versatile crosslinking reagent featuring two TCO groups and a secondary amine. The TCO moieties react with exceptional speed and specificity with tetrazine-modified biomolecules, forming a stable covalent bond.[1][2] This bioorthogonal reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts, making it ideal for applications in living cells.[3] The hydrophilic PEG3 spacer enhances solubility and minimizes steric hindrance.[2]
This document provides detailed protocols for:
-
Two-step protein-protein crosslinking using this compound.
-
Application in studying cell surface protein interactions.
-
Intracellular protein crosslinking.
-
Sample preparation for mass spectrometry-based analysis of crosslinked proteins.
Chemical Properties and Reaction Mechanism
This compound is a trifunctional linker with a molecular weight of 888.10 g/mol and the chemical formula C43H77N5O14.[2] It is soluble in common organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO and should be stored at -20°C, protected from light.
The core of its functionality lies in the TCO-tetrazine ligation, a type of "click chemistry". This reaction is a two-step process initiated by an inverse-electron-demand Diels-Alder [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction, leading to the irreversible elimination of dinitrogen (N₂) and the formation of a stable dihydropyridazine. The second-order rate constants for this reaction are among the highest for any bioorthogonal reaction, typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.
Data Presentation: Quantitative Parameters for Crosslinking Experiments
The following tables summarize key quantitative data for optimizing protein crosslinking experiments using TCO-tetrazine chemistry.
| Parameter | In Vitro Crosslinking (Purified Proteins) | Cell Surface Crosslinking | Intracellular Crosslinking | Reference(s) |
| Protein Concentration | 1-5 mg/mL | Variable (dependent on target expression) | Variable (dependent on target expression) | |
| Tetrazine Labeling | 20-fold molar excess of Tetrazine-NHS ester | 10-50-fold molar excess of Tetrazine-NHS ester | 10-50-fold molar excess of Tetrazine-NHS ester | |
| Crosslinker Molar Ratio | 1:1 (Tetrazine-Protein A : TCO-Protein B) | 1:1 to 1:5 (Target Protein : Crosslinker) | 1:1 to 1:5 (Target Protein : Crosslinker) | |
| Incubation Time | 30-60 minutes | 15-60 minutes | 15-60 minutes | |
| Temperature | Room Temperature | 4°C to 37°C | 37°C | |
| Quenching | 20-50 mM Tris-HCl or Glycine | 20-50 mM Tris-HCl or Glycine | Not always necessary |
Table 1: Recommended Reaction Conditions for Protein Crosslinking.
| Parameter | Value | Reference(s) |
| This compound MW | 888.10 Da | |
| Mass of TCO-Tetrazine Adduct | Mass of Tetrazine + Mass of TCO-linker | |
| MS/MS Fragmentation | Should show fragment ions from both crosslinked peptides | |
| Recommended Software | MeroX, pLink, StavroX, xVis, xiNET, PyXlinkViewer, CLMSVault |
Table 2: Mass Spectrometry Data Analysis Parameters.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Crosslinking (In Vitro)
This protocol describes the functionalization of two distinct proteins with tetrazine and TCO moieties, followed by their crosslinking.
Materials:
-
Protein A and Protein B
-
Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
-
Protein A Functionalization with Tetrazine: a. Dissolve Protein A in PBS to a concentration of 1-5 mg/mL. b. Add 5 µL of 1 M NaHCO₃ per 100 µL of protein solution. c. Add a 20-fold molar excess of Tetrazine-NHS ester (dissolved in anhydrous DMSO) to the protein solution. d. Incubate for 60 minutes at room temperature. e. Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes. f. Remove excess tetrazine reagent using a spin desalting column equilibrated with PBS.
-
Protein B Functionalization with this compound: a. Repeat steps 1a-1f for Protein B, using this compound instead of the tetrazine reagent.
-
Crosslinking Reaction: a. Mix the tetrazine-functionalized Protein A and the TCO-functionalized Protein B in a 1:1 molar ratio. b. Incubate the reaction mixture for 30-60 minutes at room temperature. c. The crosslinked protein conjugate is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Cell Surface Protein Crosslinking
This protocol is designed to capture interactions between proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Tetrazine-NHS ester (cell-impermeable version recommended)
-
This compound
-
PBS, pH 7.4 (ice-cold)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: a. Culture cells to the desired confluency. b. Wash cells twice with ice-cold PBS.
-
Labeling with Tetrazine: a. Incubate cells with a solution of Tetrazine-NHS ester in PBS at 4°C for 30-60 minutes. The optimal concentration should be determined empirically (start with a 10-50 fold molar excess relative to the estimated number of target proteins). b. Wash cells three times with ice-cold PBS to remove unreacted tetrazine.
-
Crosslinking with this compound: a. Incubate cells with a solution of this compound in PBS at 4°C for 30-60 minutes. The optimal concentration should be determined empirically (a 1:1 to 1:5 molar ratio of target protein to crosslinker is a good starting point). b. Wash cells three times with ice-cold PBS.
-
Quenching and Cell Lysis: a. Quench the reaction by incubating with quenching buffer for 15 minutes at 4°C. b. Wash cells once with ice-cold PBS. c. Lyse the cells using a suitable lysis buffer. d. The cell lysate containing crosslinked proteins is ready for downstream analysis.
Protocol 3: Intracellular Protein Crosslinking
This protocol is for studying protein interactions within the cell.
Materials:
-
Cells in culture
-
Cell-permeable Tetrazine derivative
-
Cell-permeable TCO derivative (e.g., from this compound)
-
Cell culture medium
-
PBS
-
Cell lysis buffer
Procedure:
-
Metabolic Labeling or Permeabilization: a. For metabolic labeling, incorporate a tetrazine-bearing unnatural amino acid into proteins during cell culture. b. Alternatively, transiently permeabilize cells to allow entry of Tetrazine-NHS ester.
-
Crosslinking: a. Add a cell-permeable TCO crosslinker, such as a derivative of this compound, to the cell culture medium. b. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis and Analysis: a. Wash cells with PBS. b. Lyse cells and proceed with downstream analysis as described in Protocol 2.
Protocol 4: Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Digestion: a. Precipitate the protein sample (e.g., using acetone or TCA). b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). c. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. d. Dilute the sample to reduce the urea concentration and digest with trypsin overnight.
-
Enrichment of Crosslinked Peptides (Optional): a. Use size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, crosslinked peptides.
-
LC-MS/MS Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer. b. Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.
-
Data Analysis: a. Use specialized software such as MeroX, pLink, or StavroX to identify crosslinked peptides. b. These programs search for pairs of peptides linked by the mass of the crosslinker and its fragments. c. Visualize the results using tools like xVis, xiNET, or PyXlinkViewer to map the interactions onto protein structures or networks.
Mandatory Visualizations
Caption: Workflow for two-step protein crosslinking.
Caption: EGFR signaling pathway highlighting a crosslinkable interaction.
References
Application Notes and Protocols: Amine Functionalization of Surfaces with Amino-bis-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a cornerstone of modern biotechnology and drug development, enabling advancements in areas such as targeted drug delivery, biosensing, and cell adhesion studies. A highly effective method for achieving this is through bioorthogonal click chemistry, specifically the reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for toxic catalysts.[1]
Amino-bis-PEG3-TCO is a trifunctional linker molecule designed to facilitate the introduction of TCO moieties onto surfaces for subsequent tetrazine-mediated bio-conjugation.[1] It features a secondary amine for covalent attachment to appropriately activated surfaces and two TCO groups for bioorthogonal reactions. The hydrophilic polyethylene glycol (PEG3) spacer enhances solubility, reduces non-specific binding, and minimizes steric hindrance.[1]
These application notes provide detailed protocols for the functionalization of carboxylated surfaces with this compound, methods for the characterization of the functionalized surface, and a protocol for the subsequent bioorthogonal ligation of a tetrazine-containing molecule.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₃H₇₇N₅O₁₄ | [2] |
| Molecular Weight | 888.10 g/mol | [2] |
| Physical Form | Colorless oil | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |
| Storage | -20°C, desiccated, protected from light |
Table 2: Representative Quantitative Data for TCO-Tetrazine Click Chemistry
The following table presents representative data from studies utilizing TCO-tetrazine click chemistry for surface functionalization and bioconjugation. Note that these values are illustrative and the actual performance with this compound may vary depending on the substrate, surface chemistry, and specific reaction conditions.
| Parameter | Value | Experimental System | Reference |
| Second-Order Rate Constant (k₂) | ~2000 M⁻¹s⁻¹ | TCO-tetrazine reaction in 9:1 methanol/water | |
| Antibody Immobilization Density | 17 ± 0.1% higher with EDC vs. EDC/NHS | Crosslinking of anti-HFA antibodies to APTES-functionalized surfaces | |
| Enzyme Activity (Alkaline Phosphatase) | A = 6.65 (ALP-TCO) vs. 1.66 (native ALP) | ALP immobilized on a tetrazine-functionalized surface | |
| Enzyme Activity (GOx/HRP) | 2.45 OD (GOx-TCO/HRP-TCO) vs. 0.187 OD (native enzymes) | GOx/HRP co-immobilized on a tetrazine-functionalized surface | |
| ELISA Sensitivity Improvement | ~10-fold increase | c-myc-GST-IL8h detection on tetrazine-modified plates | |
| ELISA Sensitivity Improvement | 12-fold increase | CEA detection on Tz-BSA coated plates |
Experimental Protocols
Protocol 1: Functionalization of a Carboxylated Surface with this compound
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated surface (e.g., self-assembled monolayer on gold or silicon, carboxylated nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Thoroughly clean the carboxylated surface by sonicating in ethanol and then DI water for 15 minutes each.
-
Dry the surface under a stream of nitrogen gas.
-
-
Reagent Preparation:
-
Allow EDC, NHS, and this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Immerse the carboxylated surface in a solution of EDC and NHS in Activation Buffer (a common starting concentration is 10 mg/mL EDC and 2.5 mg/mL NHS).
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This step converts the carboxyl groups to more stable amine-reactive NHS esters.
-
-
Coupling of this compound:
-
Remove the surface from the activation solution and rinse briefly with Coupling Buffer.
-
Immediately immerse the activated surface in a solution of this compound in Coupling Buffer. A starting concentration of 1-5 mg/mL of this compound is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the surface from the coupling solution.
-
Immerse the surface in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Wash the surface extensively with PBST (3 x 5 minutes) and then with DI water (3 x 5 minutes).
-
Dry the surface under a stream of nitrogen gas. The TCO-functionalized surface is now ready for the bioorthogonal click reaction or for characterization.
-
Protocol 2: Quantification of Surface TCO Density using a Fluorescent Tetrazine Probe
This protocol allows for the quantification of reactive TCO groups on the functionalized surface using a commercially available fluorescent tetrazine probe.
Materials:
-
TCO-functionalized surface (from Protocol 1)
-
Fluorescent tetrazine probe (e.g., Tetrazine-AF488, Tetrazine-Cy5)
-
Reaction Buffer: PBS, pH 7.4
-
Wash Buffer: PBST
-
Fluorometer or fluorescence microscope
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the fluorescent tetrazine probe in the Reaction Buffer.
-
Measure the fluorescence intensity of each standard solution using a fluorometer to generate a standard curve of fluorescence intensity versus concentration.
-
-
Labeling Reaction:
-
Prepare a solution of the fluorescent tetrazine probe in Reaction Buffer. A concentration of 10-50 µM is a good starting point.
-
Immerse the TCO-functionalized surface in the fluorescent tetrazine solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the surface from the labeling solution.
-
Wash the surface thoroughly with PBST (3 x 5 minutes) and then with DI water (3 x 5 minutes) to remove any non-covalently bound probe.
-
Dry the surface under a stream of nitrogen gas.
-
-
Fluorescence Measurement and Quantification:
-
Measure the fluorescence intensity of the labeled surface using a fluorometer or by analyzing images from a fluorescence microscope.
-
The amount of bound fluorescent probe can be quantified by comparing the surface fluorescence to the standard curve, allowing for the calculation of the TCO surface density (e.g., in pmol/cm²).
-
Protocol 3: Bioorthogonal Ligation of a Tetrazine-Functionalized Molecule
This protocol describes the "click" reaction between the TCO-functionalized surface and a molecule of interest that has been pre-functionalized with a tetrazine moiety.
Materials:
-
TCO-functionalized surface (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., protein, peptide, small molecule)
-
Reaction Buffer: PBS, pH 7.4
-
Wash Buffer: PBST
Procedure:
-
Preparation of Tetrazine-Molecule Solution:
-
Dissolve the tetrazine-functionalized molecule in the Reaction Buffer to the desired concentration. The optimal concentration will depend on the specific molecule and application and should be determined empirically.
-
-
Click Reaction:
-
Immerse the TCO-functionalized surface in the solution of the tetrazine-functionalized molecule.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The TCO-tetrazine reaction is typically very fast.
-
-
Washing:
-
Remove the surface from the reaction solution.
-
Wash the surface extensively with PBST (3 x 5 minutes) and then with DI water (3 x 5 minutes) to remove any non-specifically bound molecules.
-
Dry the surface under a stream of nitrogen gas. The surface is now functionalized with the molecule of interest.
-
Visualizations
Experimental Workflow for Surface Functionalization
Caption: Workflow for surface functionalization and bioorthogonal ligation.
Signaling Pathway of TCO-Tetrazine Click Chemistry
References
Application Notes and Protocols for Bioconjugation of Peptides with Amino-bis-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides is a cornerstone of modern drug development, diagnostics, and life sciences research. The ability to specifically and efficiently label peptides with moieties such as fluorophores, radiolabels, or cytotoxic drugs has enabled significant advancements in areas including targeted drug delivery, in vivo imaging, and fundamental biological studies. The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier bioorthogonal reaction, renowned for its exceptionally fast kinetics and high specificity in complex biological environments.[1][2]
Amino-bis-PEG3-TCO is a trifunctional linker featuring two TCO moieties for rapid and efficient reaction with tetrazine-modified molecules, and a secondary amine for potential further functionalization. The hydrophilic polyethylene glycol (PEG3) spacers enhance solubility, reduce aggregation, and minimize steric hindrance during conjugation.[3][4] These characteristics make this compound an excellent choice for creating well-defined peptide conjugates. This document provides detailed application notes and protocols for the bioconjugation of peptides using this compound.
Principle of TCO-Tetrazine Ligation
The conjugation of this compound to a tetrazine-functionalized peptide is based on the iEDDA reaction, a type of "click chemistry". This reaction is characterized by its bioorthogonal nature, meaning it proceeds efficiently under mild, aqueous conditions without interfering with native biological functional groups.[3] The key features of this reaction include:
-
Exceptional Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. This allows for rapid conjugation even at low concentrations.
-
High Selectivity: The TCO and tetrazine groups react specifically with each other, ensuring precise control over the conjugation site.
-
Biocompatibility: The reaction does not require cytotoxic catalysts, such as copper, making it suitable for applications involving live cells and in vivo studies.
-
Irreversibility: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond and driving the reaction to completion.
The chemical reaction between a tetrazine-modified peptide and this compound is illustrated in the following diagram:
Caption: Reaction scheme of TCO-tetrazine ligation.
Applications
The unique properties of this compound make it a versatile tool for a wide range of applications in peptide science, including:
-
Development of Peptide-Drug Conjugates (PDCs): The linker can be used to attach cytotoxic drugs to targeting peptides for cancer therapy.
-
Fluorescent Labeling of Peptides: For use in cellular imaging, trafficking studies, and in vivo visualization.
-
Radiolabeling of Peptides: For applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
-
Generation of Multivalent Peptide Constructs: The two TCO groups allow for the potential crosslinking of two different tetrazine-modified peptides or molecules.
Data Presentation
The efficiency of the bioconjugation reaction is influenced by several factors, including the molar ratio of reactants, reaction time, and the specific peptide sequence. The following table provides illustrative data on the conjugation efficiency of a model tetrazine-modified peptide with this compound under various conditions, as would be determined by LC-MS analysis.
Table 1: Illustrative Conjugation Efficiency of a Model Tetrazine-Peptide with this compound
| Molar Ratio (Peptide:Linker) | Reaction Time (minutes) | Temperature (°C) | Conjugation Efficiency (%) |
| 1:1.2 | 30 | 25 | >90 |
| 1:1.5 | 30 | 25 | >95 |
| 1:2.0 | 30 | 25 | >98 |
| 1:1.5 | 15 | 25 | ~85 |
| 1:1.5 | 60 | 25 | >98 |
| 1:1.5 | 30 | 4 | ~70 |
| 1:1.5 | 30 | 37 | >98 |
Note: This data is illustrative and serves as a guideline. Optimal conditions should be determined experimentally for each specific peptide and application.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the bioconjugation of a tetrazine-modified peptide with this compound, including methods for reaction monitoring and purification of the final conjugate.
Experimental Workflow
The overall workflow for the bioconjugation of a peptide with this compound is depicted below.
Caption: Experimental workflow for peptide bioconjugation.
Materials and Reagents
-
Tetrazine-modified peptide
-
This compound
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS) pH 7.4.
-
Quenching reagent (optional, e.g., a small molecule tetrazine)
-
Purification system (e.g., HPLC with a C18 column or size-exclusion chromatography columns)
-
Analytical instruments (e.g., LC-MS, MALDI-TOF MS)
Protocol 1: Bioconjugation of a Tetrazine-Modified Peptide
This protocol describes the conjugation of a peptide containing a tetrazine moiety with this compound.
1. Reagent Preparation: a. Prepare a stock solution of your tetrazine-modified peptide in the reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. b. Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM. It is recommended to prepare this solution fresh before each use.
2. Bioconjugation Reaction: a. In a microcentrifuge tube, add the desired amount of the tetrazine-modified peptide solution. b. Add the this compound stock solution to the peptide solution. A molar excess of the linker (e.g., 1.2 to 2 equivalents relative to the peptide) is recommended to ensure complete consumption of the peptide. c. Gently mix the reaction solution and incubate at room temperature (25°C) for 30-60 minutes. For temperature-sensitive peptides, the reaction can be performed at 4°C, but will require a longer reaction time.
3. Reaction Monitoring (Optional but Recommended): a. The progress of the reaction can be monitored by LC-MS. b. At different time points (e.g., 0, 15, 30, and 60 minutes), take a small aliquot of the reaction mixture and analyze it by LC-MS to observe the formation of the conjugated peptide and the disappearance of the starting materials.
4. Quenching (Optional): a. If a significant excess of this compound was used, the reaction can be quenched by adding a small molecule tetrazine to react with the remaining TCO groups.
5. Purification of the Conjugated Peptide: a. The peptide-TCO conjugate can be purified from excess linker and unconjugated peptide using reverse-phase HPLC or size-exclusion chromatography (SEC). b. The choice of purification method will depend on the properties of the peptide and the conjugate.
6. Characterization of the Final Conjugate: a. The final product should be characterized by mass spectrometry (LC-MS or MALDI-TOF MS) to confirm the correct mass of the conjugated peptide. b. The purity of the conjugate can be assessed by HPLC.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inaccurate concentration of reactants. | Accurately determine the concentration of the peptide and linker solutions. |
| Degradation of this compound. | Prepare fresh stock solutions of the linker before use and store it properly at -20°C, protected from light and moisture. | |
| Presence of interfering substances in the buffer. | Ensure the reaction buffer is free of primary amines if the amine on the linker is intended for further reactions. | |
| Formation of Side Products | Isomerization of the TCO group. | Avoid prolonged storage of the linker in solution. |
| Oxidation of the peptide. | Degas the reaction buffer and perform the reaction under an inert atmosphere if the peptide is sensitive to oxidation. | |
| Difficulty in Purification | Similar retention times of starting material and product. | Optimize the HPLC gradient or choose a different chromatography column. Consider SEC if there is a significant size difference. |
Conclusion
The bioconjugation of peptides with this compound via the TCO-tetrazine ligation is a highly efficient and versatile method for creating well-defined peptide conjugates. The rapid kinetics, high selectivity, and biocompatibility of this reaction make it an invaluable tool for researchers in drug development and chemical biology. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this powerful bioconjugation strategy.
References
Application Notes and Protocols for Dual Labeling Strategies Using Amino-bis-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-bis-PEG3-TCO is a versatile, heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the development of complex biomolecular structures such as antibody-drug conjugates (ADCs) with dual payloads, bispecific antibodies, and multimodal imaging agents.[1][2] This linker possesses a unique architecture consisting of a central secondary amine and two trans-cyclooctene (TCO) moieties, each extended by a hydrophilic polyethylene glycol (PEG3) spacer.[1]
The dual labeling strategy hinges on a sequential conjugation approach. Initially, the secondary amine serves as a nucleophilic handle for conjugation to a primary biomolecule, typically through the formation of a stable amide bond with an activated carboxyl group or via reductive amination. Subsequently, the two TCO groups are available for highly efficient and bioorthogonal ligation with two separate tetrazine-modified molecules. This ligation occurs via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of click chemistry known for its exceptionally fast kinetics, high specificity, and biocompatibility.[1][3] The hydrophilic PEG3 spacers enhance solubility, reduce aggregation, and minimize steric hindrance during the conjugation process.
This document provides detailed application notes and protocols for the use of this compound in dual labeling strategies, including the creation of a dual-payload antibody-drug conjugate.
Key Features and Applications
Key Features:
-
Trifunctional Versatility: Enables the sequential conjugation of three different molecules, allowing for the creation of multi-component systems.
-
Bioorthogonal TCO-Tetrazine Ligation: The iEDDA reaction is extremely fast and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.
-
Hydrophilic PEG3 Spacer: Improves the solubility of the linker and resulting conjugates, reduces aggregation, and provides spatial separation between the conjugated molecules.
-
High Chemoselectivity: The TCO groups react specifically with tetrazines, avoiding side reactions with other functional groups present in biological samples.
Applications:
-
Dual-Payload Antibody-Drug Conjugates (ADCs): Attachment of two different cytotoxic drugs to a single antibody to overcome tumor heterogeneity and drug resistance.
-
Bispecific Antibodies: Linking two different antibody fragments or targeting moieties to create a construct that can bind to two different antigens.
-
Multimodal Imaging Probes: Conjugation of two different imaging agents (e.g., a fluorescent dye and a PET imaging agent) for multi-modal in vivo imaging.
-
FRET Biosensors: Creation of Förster Resonance Energy Transfer (FRET) pairs for studying protein-protein interactions or conformational changes.
-
Targeted Drug Delivery: Development of sophisticated drug delivery systems with enhanced therapeutic potential.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to dual labeling strategies using this compound. These values are based on published data for similar bioconjugation reactions and should be used as a starting point for experimental optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄₃H₇₇N₅O₁₄ | |
| Molecular Weight | 888.10 g/mol | |
| Purity | >90% | |
| Physical Form | Colorless oil | |
| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | -20°C, avoid light |
Table 2: Recommended Reaction Parameters for Sequential Conjugation
| Parameter | Step 1: Amine Conjugation (e.g., NHS ester) | Step 2: TCO-Tetrazine Ligation | Reference(s) |
| Molar Ratio (Linker:Biomolecule) | 5-20 fold excess of activated biomolecule | 1.1-1.5 fold excess of tetrazine-modified molecule per TCO | |
| pH | 7.2-8.5 | 6.5-7.5 | |
| Temperature | Room Temperature or 4°C | Room Temperature | |
| Reaction Time | 1-4 hours | 30-60 minutes | |
| Typical Labeling Efficiency | 60-90% (protein dependent) | >95% |
Table 3: Characterization of Dual-Labeled Antibody Conjugate
| Analysis Method | Expected Outcome | Reference(s) |
| SDS-PAGE | Stepwise increase in molecular weight corresponding to the addition of the linker and each payload. | |
| Size-Exclusion Chromatography (SEC) | Shift to a shorter retention time (higher molecular weight) after each conjugation step. Used for purification and assessment of aggregation. | |
| Mass Spectrometry (e.g., ESI-MS) | Confirmation of the precise molecular weight of the final dual-labeled conjugate, allowing for determination of the drug-to-antibody ratio (DAR). | |
| UV-Vis Spectroscopy | Quantification of conjugated dyes or drugs with distinct absorbance spectra. |
Experimental Protocols
This section provides a detailed protocol for the creation of a dual-payload antibody-drug conjugate using this compound. This protocol is a general guideline and may require optimization for specific antibodies and payloads.
Protocol 1: Preparation of a Dual-Payload Antibody-Drug Conjugate
This protocol involves three main stages:
-
Activation of the Antibody: Introduction of a reactive group on the antibody for conjugation with the amine of the this compound linker.
-
Conjugation of the Linker to the Antibody: Reaction of the activated antibody with the this compound linker.
-
Sequential Conjugation of Two Tetrazine-Modified Payloads: Ligation of two different tetrazine-modified drugs to the TCO groups on the antibody-linker conjugate.
Materials and Reagents:
-
Antibody of interest (in an appropriate buffer, e.g., PBS pH 7.4)
-
This compound
-
NHS-PEG4-Carboxylic Acid (or other suitable bifunctional linker for antibody activation)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Tetrazine-modified Drug A
-
Tetrazine-modified Drug B
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)
-
Size-Exclusion Chromatography (SEC) system for purification
Step 1: Activation of the Antibody with a Carboxylic Acid Handle
-
Prepare Antibody: Buffer exchange the antibody into PBS pH 7.4 to a concentration of 2-10 mg/mL.
-
Prepare NHS-PEG4-COOH: Dissolve NHS-PEG4-COOH in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10-fold molar excess of the dissolved NHS-PEG4-COOH to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess NHS-PEG4-COOH using a desalting spin column, exchanging the buffer to the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
Step 2: Conjugation of this compound to the Activated Antibody
-
Activate Carboxyl Groups: To the carboxylated antibody solution, add a 50-fold molar excess of NHS and EDC. Incubate for 15 minutes at room temperature.
-
Prepare Linker: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound solution to the activated antibody.
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the antibody-linker conjugate using a desalting spin column, exchanging the buffer to PBS pH 7.4.
Step 3: Sequential Conjugation of Two Tetrazine-Modified Payloads
-
Prepare Payloads: Dissolve Tetrazine-modified Drug A and Tetrazine-modified Drug B in anhydrous DMSO to a concentration of 10 mM.
-
First Payload Conjugation: Add a 1.5-fold molar excess of Tetrazine-modified Drug A to the antibody-linker conjugate solution.
-
Incubation: Incubate for 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.
-
Intermediate Purification (Optional but Recommended): Purify the mono-payload conjugate using a desalting spin column to remove excess Drug A.
-
Second Payload Conjugation: To the mono-payload conjugate, add a 1.5-fold molar excess of Tetrazine-modified Drug B.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Final Purification: Purify the final dual-payload ADC using size-exclusion chromatography (SEC) to remove any unreacted drug and potential aggregates.
Step 4: Characterization of the Dual-Payload ADC
-
Purity and Aggregation: Analyze the purified ADC by SEC.
-
Conjugation Confirmation: Confirm the successful conjugation and determine the Drug-to-Antibody Ratio (DAR) for each drug using mass spectrometry.
-
Integrity: Analyze the ADC by SDS-PAGE under reducing and non-reducing conditions to ensure the integrity of the antibody.
Visualizations
Signaling Pathway: Dual-Payload ADC Targeting Cancer Cells
Caption: Mechanism of action for a dual-payload ADC targeting two tumor antigens.
Experimental Workflow: Dual Labeling using this compound
Caption: Experimental workflow for creating a dual-payload ADC.
Logical Relationship: Sequential Conjugation Strategy
References
Troubleshooting & Optimization
How to avoid hydrolysis of TCO linkers during conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the hydrolysis and isomerization of trans-cyclooctene (TCO) linkers during bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions involving TCO linkers.
| Issue | Potential Cause | Recommended Solution |
| Low or No Tetrazine Conjugation | Isomerization of TCO to inactive CCO: This is a primary cause of conjugation failure. The presence of thiol-containing reducing agents like dithiothreitol (DTT) can promote this isomerization.[1] | 1. Remove Reducing Agents: Before adding the TCO-linker, ensure all thiol-based reducing agents are removed using a desalting column or spin filtration.[1]2. Use a Non-Thiol Reducing Agent: Consider using Tris(2-carboxyethyl)phosphine (TCEP) as an alternative to DTT.[1]3. Confirm Compatibility: Perform a stability test to ensure your TCO linker is compatible with all buffer components.[1] |
| Hydrolysis of NHS-ester: If you are using a TCO-NHS ester to label a primary amine, the NHS ester can hydrolyze in aqueous solutions, rendering it inactive.[2] | 1. Proper Handling: Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.2. Fresh Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.3. Optimal pH: Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0. | |
| Suboptimal pH for IEDDA reaction: The inverse-electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is pH-dependent. | The optimal pH for the IEDDA reaction is generally between 6 and 9. It is advisable to perform small-scale pH optimization experiments for your specific system. | |
| Inconsistent Conjugation Results | Variable exposure time to destabilizing agents: The extent of TCO isomerization is time-dependent. Inconsistent incubation times with substances like reducing agents can lead to variable amounts of active TCO. | 1. Standardize Incubation Times: Precisely standardize all incubation times throughout your protocol.2. Immediate Use: Perform the conjugation immediately after preparing fresh solutions and removing any destabilizing agents. |
| Gradual Loss of Reactivity During an Experiment | Trace amounts of thiols: Contaminants or endogenous thiols from sources like cell lysates can slowly deactivate the TCO linker. | 1. Thiol Scavenging: If applicable, include a thiol-scavenging agent like N-ethylmaleimide (NEM) after protein reduction but before adding the TCO linker. Ensure NEM is removed before the final conjugation step if your other molecule contains a thiol.2. Minimize Exposure Time: Reduce the time the TCO-linker is in a complex biological medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using TCO linkers?
The main stability issue is the isomerization of the reactive trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) form. This isomerization can be promoted by factors such as the presence of thiol-containing reducing agents.
Q2: Are TCO linkers stable in aqueous buffers?
TCO functional groups are generally stable in aqueous buffers for weeks at 4°C. However, this stability is compromised by the presence of thiols. For long-term storage, TCO reagents should be kept as solids or in anhydrous solvents at -20°C or below, protected from light.
Q3: How does pH affect TCO linker stability and conjugation?
The TCO-tetrazine ligation reaction is generally stable across a pH range of 6 to 9. However, if you are using a TCO-NHS ester to label a protein, the reaction with primary amines is optimal between pH 7 and 9. It's a trade-off, as higher pH also increases the rate of NHS ester hydrolysis. Therefore, using concentrated protein solutions is recommended to favor the acylation reaction over hydrolysis.
Q4: Can I use DTT to reduce my protein before TCO conjugation?
It is not recommended to have DTT present during the TCO conjugation step, as it is a thiol-containing reducing agent known to promote the isomerization of TCO to its inactive form. If DTT is required for protein reduction, it must be completely removed before the TCO linker is introduced. A safer alternative is the non-thiol reducing agent TCEP.
Q5: How does temperature influence the TCO conjugation reaction?
The TCO-tetrazine conjugation is typically performed at room temperature (20-25°C) or at 4°C. Higher temperatures generally lead to faster reaction rates. However, for sensitive biomolecules prone to degradation, performing the reaction at 4°C is a viable option, though it may require longer incubation times.
Quantitative Data on TCO Stability
The stability of TCO linkers can be influenced by their specific chemical structure and the surrounding environment. The following table summarizes stability data for various TCO derivatives from the literature.
| TCO Derivative | Condition | Time | pH | % Isomerization / Degradation | Reference |
| d-TCO | Thiols | 5 hours | 7.4 | 43% | |
| Generic TCO | 30 mM Ethanethiol | 12 hours | N/A | 12% | |
| Generic TCO | 50% Fresh Mouse Serum | 7 hours | 7.4 | ~100% | |
| dcTCO | PBS (no reducing agent) | 4 days | 7.4 | <1% | |
| TCO derivative 9 | 10 mM glutathione | 8 hours | 7.4 | 12% | |
| syn-3a | 10 mM glutathione | 4 hours | 7.4 | 53% | |
| syn-3a | 10 mM glutathione | 8 hours | 7.4 | 92% |
Experimental Protocols
Protocol: Assessing TCO Linker Stability in the Presence of a Reducing Agent
This protocol provides a general framework for quantifying the stability of a TCO linker in the presence of a reducing agent like DTT or TCEP using HPLC analysis.
1. Reagent Preparation:
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TCO-Linker Stock: Prepare a 10 mM stock solution of the TCO-linker in anhydrous DMSO.
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Buffer: Prepare your reaction buffer (e.g., 1x PBS, pH 7.4).
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Reducing Agent Stocks: Prepare fresh 100 mM stock solutions of DTT and TCEP in the reaction buffer.
2. Stability Assay:
-
Label three sets of tubes: "Control," "DTT," and "TCEP."
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To all tubes, add the reaction buffer.
-
To the "Control" tube, add a volume of DMSO equivalent to the volume of the TCO-linker stock solution to be added.
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To the "DTT" tube, add the DTT stock solution to a final concentration of 10 mM.
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To the "TCEP" tube, add the TCEP stock solution to a final concentration of 10 mM.
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Initiate the reaction by adding the TCO-linker stock solution to all tubes to a final concentration of 1 mM and vortex gently.
-
Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).
3. Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.
-
Immediately quench the reaction by diluting the aliquot into a mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) and either flash freeze or place on ice.
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Analyze the samples by reverse-phase HPLC (RP-HPLC) with UV detection (e.g., at 254 nm). The TCO peak should be identifiable. Isomerization to CCO will likely result in a new, closely eluting peak.
4. Data Analysis:
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Normalize the TCO peak area at each time point to the T=0 time point for that condition.
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Plot the percentage of remaining TCO versus time for the Control, DTT, and TCEP conditions to visualize and quantify stability.
Visualizations
Caption: TCO Isomerization Mechanism.
Caption: Troubleshooting Low Conjugation Yield.
Caption: TCO Stability Assessment Workflow.
References
Troubleshooting low yield in bioconjugation with Amino-bis-PEG3-TCO
Welcome to the technical support center for Amino-bis-PEG3-TCO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their bioconjugation experiments. Here you will find answers to frequently asked questions and detailed guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound bioconjugation?
A1: this compound utilizes a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] The trans-cyclooctene (TCO) groups on the linker react with extreme speed and selectivity with tetrazine (Tz)-modified molecules. This "click chemistry" reaction is catalyst-free and forms a stable covalent bond, making it ideal for conjugating biomolecules in complex biological environments.[2][3] The reaction is highly specific and proceeds efficiently under mild, physiological conditions.[2]
Q2: What are the main advantages of using a TCO-based linker for bioconjugation?
A2: The primary advantages of TCO-tetrazine ligation include:
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Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, enabling rapid labeling even at low biomolecule concentrations.
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High Selectivity: The TCO and tetrazine groups are highly specific for each other and do not typically interfere with other functional groups found in biological samples.
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Biocompatibility: The reaction proceeds under mild physiological conditions (pH, temperature) without the need for cytotoxic copper catalysts.
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Stability: The resulting dihydropyridazine bond is highly stable.
Q3: What is the role of the bis-PEG3 spacer in the this compound linker?
A3: The polyethylene glycol (PEG) spacer provides several key benefits:
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Enhanced Solubility: The hydrophilic PEG linker improves the water solubility of the reagent and the final bioconjugate.
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Reduced Steric Hindrance: The flexible and extended nature of the PEG chain minimizes steric hindrance, which is particularly important when conjugating large biomolecules like antibodies.
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Minimized Aggregation: The PEG spacer can help to reduce the aggregation of labeled proteins. Research has indicated that incorporating a hydrophilic PEG linker can prevent the hydrophobic TCO group from being shielded within the protein structure.
Q4: How should I store the this compound reagent?
A4: Proper storage is crucial for maintaining the reactivity of the TCO moiety. It is recommended to store this compound at -20°C and to protect it from light. Before use, allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For long-term storage, it is advisable to avoid buffers containing thiols or azides.
Troubleshooting Guide: Low Bioconjugation Yield
Low or no yield of the desired bioconjugate is a common challenge. The following guide provides potential causes and solutions to help you troubleshoot your experiment.
Issue 1: Low or No Formation of the Desired Conjugate
This is often the most critical issue and can be attributed to several factors, from reagent quality to reaction conditions.
| Potential Cause | Recommended Solution |
| Degradation of this compound | TCO moieties can isomerize to the less reactive cis-cyclooctene (CCO) form over time, especially with improper storage. Use a fresh aliquot of the linker for each experiment. Ensure proper storage at -20°C, protected from light. |
| Inactive Tetrazine-Modified Biomolecule | Confirm the successful modification of your biomolecule with the tetrazine group. Use an analytical method like mass spectrometry or a colorimetric assay to verify the presence and activity of the tetrazine moiety. |
| Suboptimal Molar Ratio of Reactants | The stoichiometry of the reactants is critical. A slight molar excess (1.1 to 2-fold) of the tetrazine-labeled molecule to the TCO-labeled molecule is often recommended. However, the optimal ratio may need to be determined empirically for your specific system. |
| Incorrect Reaction Buffer or pH | The TCO-tetrazine reaction is generally robust across a pH range of 6.0 to 9.0. Phosphate-buffered saline (PBS) is a commonly used buffer. When labeling primary amines with NHS esters to introduce TCO groups, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to avoid unwanted side reactions. |
| Insufficient Incubation Time or Temperature | While the TCO-tetrazine reaction is very fast, ensure sufficient incubation time. Typically, 30-60 minutes at room temperature is adequate. For less reactive partners or to improve yield, the incubation time can be extended to 2-4 hours, or the reaction can be performed overnight at 4°C. Gentle heating to 37°C may also improve efficiency in some cases. |
| Steric Hindrance | The accessibility of the TCO and tetrazine groups can be limited, especially with large biomolecules. Consider using linkers with longer PEG chains to increase the distance between the biomolecules and the reactive moieties. |
| Presence of Interfering Substances | Buffers containing thiols (like DTT) or azides should be avoided during the conjugation reaction and storage of TCO-labeled molecules, as they can react with the TCO group. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for bioconjugation using this compound and a troubleshooting decision tree for low yield scenarios.
Caption: Workflow for bioconjugation and a decision tree for troubleshooting low yield.
Issue 2: Formation of Aggregates or Precipitate
The appearance of cloudiness or precipitate during the reaction can significantly impact the yield of soluble, functional conjugate.
| Potential Cause | Recommended Solution |
| Poor Solubility of the Linker | This compound is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. If the concentration of the organic solvent is too high, it may cause the protein to precipitate. |
| Hydrophobic Interactions | The TCO group is hydrophobic and, if present in high numbers on the surface of a biomolecule, can lead to aggregation. The PEG spacer is designed to mitigate this, but aggregation can still occur. |
| Incorrect Buffer Conditions | Suboptimal pH or buffer composition can lead to protein instability and precipitation. Ensure the buffer is appropriate for the biomolecules being conjugated. |
Analytical and Purification Protocols
Accurate analysis and effective purification are essential for obtaining a high-quality bioconjugate and correctly assessing the reaction yield.
Analytical Methods for Yield Determination
A variety of analytical techniques can be employed to characterize the bioconjugate and quantify the yield.
| Analytical Technique | Information Provided |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein and the degree of labeling if the label has a distinct absorbance profile. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. It is effective for separating the larger bioconjugate from smaller, unreacted starting materials and excess linker. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on charge. This can be a high-resolution method if the starting materials and the final conjugate have different isoelectric points. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Provides precise mass information, confirming the formation of the conjugate and allowing for the determination of the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates. |
| Hydrophobic Interaction Chromatography (HIC) | Can be used to separate species with different levels of drug loading on an antibody. |
General Purification Protocol
Size-exclusion chromatography (SEC) is a widely used method for purifying bioconjugates.
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Column Equilibration: Equilibrate the SEC column with a suitable buffer, such as PBS, at the desired flow rate.
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Sample Loading: Carefully load the reaction mixture onto the column.
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Elution: Elute the sample with the equilibration buffer. The larger bioconjugate will elute before the smaller, unreacted components.
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Fraction Collection: Collect fractions and analyze them using UV-Vis spectroscopy or another appropriate method to identify the fractions containing the purified conjugate.
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Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between key factors influencing the success of the bioconjugation reaction.
Caption: Key factors influencing the success of bioconjugation with this compound.
References
Technical Support Center: Preventing Protein Aggregation During Labeling with PEGylated Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors that disrupt protein stability:
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Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]
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Increased Hydrophobicity: The attachment of PEG linkers, especially those with hydrophobic components like a methyltetrazine (Me-Tz) group, can create nonpolar patches on the protein surface. These patches can interact, causing the proteins to clump together.[2]
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Disruption of Surface Charge: Labeling reactions often target charged amino acid residues, such as lysine. The covalent attachment of a PEG linker can neutralize these charges, altering the protein's isoelectric point (pI) and reducing the electrostatic repulsion between protein molecules, which can lead to aggregation.[2][3]
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High Concentrations: Elevated concentrations of either the protein or the PEG linker increase the probability of intermolecular interactions, thereby promoting aggregation.[1]
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Suboptimal Reaction Conditions: The stability of a protein is highly dependent on its environment. Unfavorable pH, temperature, or buffer composition can cause proteins to partially unfold, exposing hydrophobic cores that can lead to aggregation. Proteins are generally least soluble at their isoelectric point (pI).
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"Solvent Shock": The addition of a PEG linker dissolved in an organic solvent (like DMSO) to an aqueous protein solution can cause localized denaturation and precipitation.
Q2: How does the PEG linker itself influence aggregation?
The characteristics of the PEG linker play a significant role in protein aggregation:
-
PEG Length: The length of the PEG chain can affect protein stability. While PEGylation is generally known to increase solubility and stability, the optimal PEG length can be protein-specific. Longer PEG chains can offer more steric hindrance, which may prevent protein-protein interactions that lead to aggregation.
-
Linker Chemistry: The type of reactive group on the PEG linker determines which amino acid residues are targeted. For instance, NHS esters react with primary amines on lysine residues. Over-labeling with such linkers can significantly alter the protein's surface properties and induce aggregation.
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Purity of the PEG reagent: Impurities or a high percentage of bifunctional linkers in a preparation intended to be monofunctional can lead to unintended cross-linking and aggregation.
Q3: What are some effective strategies to prevent protein aggregation during PEGylation?
Preventing aggregation often involves optimizing the reaction conditions and buffer composition:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and reduce the propensity for aggregation.
-
pH: Maintain the pH of the reaction buffer within a range that ensures both protein stability and efficient conjugation. This may require empirical testing to find the optimal balance.
-
Stoichiometry: Carefully control the molar ratio of the PEG linker to the protein. A lower molar excess of the linker is less likely to cause over-labeling and subsequent aggregation.
-
Reaction Time: Shorter reaction times can be beneficial. Monitor the reaction progress to determine the optimal duration.
-
-
Utilize Stabilizing Excipients: The addition of certain molecules to the reaction buffer can help maintain protein stability:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol act as protein stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress protein-protein interactions and reduce aggregation.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 can prevent surface-induced aggregation.
-
-
Controlled Reagent Addition: Instead of adding the entire volume of the PEG linker at once, a stepwise or gradual addition can prevent localized high concentrations that may trigger aggregation.
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to assess protein aggregation:
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Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at around 340-350 nm can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate proteins based on their size. Aggregates will elute earlier than the monomeric protein.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight species corresponding to aggregates.
Q5: Is it possible to remove aggregates after they have formed?
Yes, aggregates can often be removed from the protein solution:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating soluble aggregates from the desired monomeric labeled protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a supplementary method to ion exchange chromatography for purifying PEGylated proteins and removing aggregates.
-
Hydroxyapatite Chromatography (HA): The use of hydroxyapatite in the presence of PEG can enhance the removal of aggregates from monoclonal antibodies.
-
Filtration: Membrane-based separation techniques like ultrafiltration and diafiltration can be cost-effective ways to remove aggregates.
Troubleshooting Guides
Problem 1: Immediate precipitation upon adding the PEG linker.
| Potential Cause | Recommended Action |
| Solvent Shock | The PEG linker is likely dissolved in a high concentration of an organic solvent (e.g., DMSO). This can cause localized protein denaturation. Add the dissolved reagent to the protein solution slowly and with gentle mixing to prevent high localized concentrations. |
| High Reagent Concentration | The molar excess of the PEG linker is too high, leading to rapid, uncontrolled reactions and precipitation. Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal reagent-to-protein ratio. |
| Incorrect Buffer pH | The pH of the buffer may be at or near the protein's isoelectric point (pI), where it is least soluble. Adjust the buffer pH to be at least one unit away from the pI. |
Problem 2: Gradual aggregation during the incubation period.
| Potential Cause | Recommended Action |
| Protein Instability | The protein is not stable under the current reaction conditions (temperature, pH, time). Lower the incubation temperature (e.g., 4°C), which will require a longer incubation time. Optimize the buffer pH for protein stability. |
| High Degree of Labeling (DoL) | Too many PEG linkers are being attached, altering the protein's surface properties and leading to intermolecular interactions. Reduce the molar excess of the labeling reagent and/or decrease the reaction time. |
| Intermolecular Cross-linking | A bifunctional PEG linker is causing multiple protein molecules to link together. If possible, switch to a monofunctional PEG linker. |
Problem 3: Aggregation is observed after purification or during storage.
| Potential Cause | Recommended Action |
| Suboptimal Storage Buffer | The final storage buffer is not suitable for the modified protein. The labeling process can alter the protein's properties, requiring a different buffer for storage. Screen for a new optimal storage buffer, considering different pH values, ionic strengths, and the inclusion of stabilizing additives. |
| Concentration-Dependent Aggregation | The labeled protein is prone to aggregation at high concentrations. Store the protein at a lower concentration. If a high concentration is necessary, add stabilizing excipients to the storage buffer. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. Aliquot the protein into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Include a cryoprotectant like glycerol in the storage buffer. |
Data Presentation: Stabilizing Excipients
The following table summarizes common stabilizing excipients and their recommended concentration ranges for preventing protein aggregation during PEGylation.
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability. | |
| Sorbitol | 5-10% (w/v) | Preferential exclusion, increases protein stability. | |
| Glycerol | 10-20% (v/v) | Preferential exclusion, increases protein stability. | |
| Amino Acids | Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. | |
| Surfactants | Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
| Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions
This protocol describes a method for systematically testing different reaction parameters to minimize aggregation.
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.
-
Vary Key Parameters: Systematically vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG linker (e.g., 1:1, 5:1, 10:1, 20:1).
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pH: Screen a range of pH values around the protein's optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).
-
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or DLS).
Protocol 2: Stepwise Addition of PEG Linker
This protocol can help prevent aggregation caused by "solvent shock" or high localized reagent concentrations.
-
Prepare Solutions: Prepare the protein solution in an optimized reaction buffer. Dissolve the PEG linker in a suitable solvent (e.g., DMSO) to a concentrated stock solution.
-
Initial Addition: Add a small fraction (e.g., 1/5th) of the total required volume of the PEG linker stock solution to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed for a set period (e.g., 15-30 minutes).
-
Repeat Additions: Repeat steps 2 and 3 until the entire volume of the PEG linker has been added.
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Final Incubation: Continue to incubate the reaction for the desired total reaction time.
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Analysis: Analyze the reaction for aggregation and labeling efficiency.
Visualizations
Caption: Workflow for optimizing PEGylation to minimize aggregation.
Caption: Key causes of aggregation and corresponding prevention strategies.
References
Technical Support Center: Trans-Cyclooctene (TCO) Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-cyclooctene (TCO) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of TCO moieties in bioconjugation experiments?
The primary side reaction and stability concern for trans-cyclooctene (TCO) is its isomerization to the cis-cyclooctene (CCO) isomer.[1][2] This inactive form will not participate in the rapid and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines, leading to low or no conjugation yield.[1] Other potential side reactions, though less common, include oxidation and reactions with strong nucleophiles under specific conditions.
Q2: What factors can cause the isomerization of TCO to CCO?
Several factors can promote the isomerization of TCO to its unreactive cis-form:
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Presence of thiols: Thiol-containing reagents, such as dithiothreitol (DTT) and β-mercaptoethanol, are known to catalyze this isomerization.[1][2] This is a significant consideration when working with proteins that require reducing agents to maintain cysteine residues in their free thiol form.
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Radical species: The isomerization process is believed to proceed through a radical-mediated pathway.
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Components in cell culture media: Degradation products of components like thiamine in cell culture media can catalyze TCO isomerization, leading to unexpected instability in in vitro assays.
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Long-term storage: Highly reactive, strained TCO derivatives can be prone to deactivation upon long-term storage, especially if not stored correctly.
Q3: How do different TCO derivatives compare in terms of reactivity and stability?
There is often a trade-off between the reactivity and stability of TCO derivatives. Highly strained TCOs, which exhibit faster reaction kinetics with tetrazines, tend to be more susceptible to isomerization.
| TCO Derivative | Relative Reactivity with Tetrazine | Relative Stability in the Presence of Thiols | Key Characteristics |
| Standard TCO | Baseline | Higher | More resilient, suitable for applications requiring long-term stability. |
| s-TCO (strained TCO) | Very High | Lower | Exhibits ultra-fast kinetics but isomerizes rapidly in high thiol concentrations. |
| d-TCO (dioxolane-fused TCO) | High | Moderate | Offers a good balance of high reactivity and improved stability compared to s-TCO. |
Q4: Can TCO react with nucleophiles other than thiols, such as amines or carboxylates?
TCOs are generally unreactive toward amines, carboxylates, and other potential nucleophiles found in biological systems, which is a key aspect of their bioorthogonality. However, it is always advisable to perform control experiments to rule out any unexpected reactivity with your specific biomolecule or in the presence of other reactive species.
Q5: Is TCO prone to oxidation?
While isomerization is the most prominent side reaction, oxidative degradation of TCO can occur, particularly in the presence of oxidizing agents. The double bond in the TCO ring is susceptible to oxidation, which can lead to the formation of undesired byproducts and a reduction in conjugation efficiency. The stability of TCO derivatives to oxidation can vary, and it is recommended to handle them in degassed buffers and avoid exposure to strong oxidants.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Isomerization of TCO to CCO | 1. Check for thiol-containing reagents: If reducing agents like DTT are present, remove them prior to adding the TCO-functionalized molecule using a desalting column. 2. Use a non-thiol reducing agent: Consider using Tris(2-carboxyethyl)phosphine (TCEP) instead of DTT for disulfide bond reduction. 3. Choose a more stable TCO derivative: For applications requiring the presence of thiols, consider using a more stable TCO derivative. 4. Add a radical inhibitor: In some cases, the addition of a radical inhibitor like Trolox may suppress thiol-promoted isomerization. |
| Hydrolysis of NHS ester (if using TCO-NHS ester) | 1. Use anhydrous solvents: Prepare stock solutions of TCO-NHS ester in anhydrous DMSO or DMF immediately before use. 2. Optimize pH: Perform labeling reactions at a pH between 7.2 and 9.0. 3. Avoid amine-containing buffers: Do not use buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction. |
| Steric Hindrance | 1. Use a PEG linker: Incorporating a polyethylene glycol (PEG) spacer between the TCO moiety and the molecule of interest can reduce steric hindrance and improve accessibility. |
Issue 2: TCO Instability in Cell Culture Media
| Possible Cause | Recommended Solution |
| Catalysis by media components | 1. Minimize incubation time: Reduce the time the TCO-labeled molecule is incubated in the cell culture medium. 2. Prepare fresh media: Use freshly prepared cell culture media, as "aged" media may contain higher concentrations of degradation products that catalyze isomerization. 3. Test media compatibility: If possible, test the stability of your TCO conjugate in different media formulations to identify a more compatible option. |
| Presence of thiols in serum | 1. Use serum-free media: If the experimental design allows, consider using serum-free or low-serum media to reduce the concentration of thiols. |
Experimental Protocols
Protocol 1: TCO Labeling of a Protein with Subsequent Thiol Reduction
This protocol describes a sequential method for labeling a protein with a TCO-NHS ester and then reducing disulfide bonds, which is recommended to prevent TCO isomerization.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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TCO-NHS ester
-
Anhydrous DMSO or DMF
-
TCEP (Tris(2-carboxyethyl)phosphine)
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Desalting columns
Procedure:
-
Protein Preparation:
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Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
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Adjust the protein concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Labeling:
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Prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF immediately before use.
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Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution.
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Incubate for 1-2 hours at room temperature.
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Remove excess, unreacted TCO-NHS ester using a desalting column.
-
-
Disulfide Bond Reduction (Optional):
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If disulfide bond reduction is necessary, add a 10- to 100-fold molar excess of TCEP to the TCO-labeled protein solution.
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Incubate for 20-30 minutes at room temperature.
-
-
Final Purification:
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Remove excess TCEP using a desalting column, buffer exchanging into the desired buffer for the subsequent tetrazine ligation.
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Protocol 2: Assessing TCO Stability in the Presence of Thiols
This protocol provides a method to quantify the stability of a TCO-containing molecule in the presence of a thiol-containing reagent using HPLC.
Materials:
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TCO-containing molecule
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Thiol-containing reagent (e.g., DTT, glutathione)
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Reaction buffer (e.g., PBS, pH 7.4)
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HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the TCO-containing molecule in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of the thiol reagent in the reaction buffer.
-
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Reaction Setup:
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In a microcentrifuge tube, combine the reaction buffer, the TCO-containing molecule (at a final concentration of ~1 mM), and the thiol reagent (at the desired final concentration, e.g., 10 mM).
-
-
Time-Course Analysis:
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Immediately after adding the thiol reagent (t=0), inject an aliquot of the reaction mixture onto the HPLC system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
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At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.
-
-
Data Analysis:
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Monitor the disappearance of the peak corresponding to the TCO-containing molecule and the appearance of the peak corresponding to the CCO isomer over time.
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Calculate the percentage of remaining TCO at each time point to determine its stability under the tested conditions.
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Visualizations
Caption: Mechanism of TCO isomerization to the unreactive CCO form.
Caption: Troubleshooting workflow for low TCO conjugation yield.
Caption: Experimental workflow for sequential TCO labeling and reduction.
References
Technical Support Center: Purification of Proteins Conjugated with Amino-bis-PEG3-TCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins conjugated with Amino-bis-PEG3-TCO.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins conjugated with this compound?
A1: The primary challenges stem from the reaction mixture's heterogeneity, which can contain the desired protein conjugate, unreacted protein, excess this compound linker, and potentially undesired side-products like protein homodimers or oligomers due to the bifunctional nature of the linker.[][2] The key is to select a purification method that can effectively separate these different species based on their physicochemical properties.
Q2: Which purification methods are most suitable for proteins conjugated with this compound?
A2: Several methods can be employed, often in combination, to achieve high purity. The most common are:
-
Size Exclusion Chromatography (SEC): Highly effective for separating the larger conjugated protein from the smaller, unreacted linker and other low molecular weight impurities.[][3][4]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. The PEGylation can alter the surface charge of the protein, allowing for separation of conjugated from unconjugated protein.
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. PEGylation can alter the protein's hydrophobicity, aiding in purification.
-
Reverse Phase Chromatography (RPC): Useful for high-resolution separation, particularly for smaller proteins or peptides.
-
Dialysis/Ultrafiltration: Effective for removing small molecules like the unreacted linker and for buffer exchange.
Q3: How can I confirm the successful conjugation and purity of my protein?
A3: A combination of analytical techniques is recommended:
-
SDS-PAGE: A simple way to visualize the increase in molecular weight of the conjugated protein. A mobility shift assay using a TCO-functionalized PEG can also confirm successful conjugation.
-
Size Exclusion Chromatography (SEC): Can be used analytically to assess the size distribution of the sample and detect aggregates or remaining unreacted protein.
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached linkers.
-
UV-Vis Spectroscopy: Can be used to quantify protein concentration.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Problem: Poor separation of conjugated and unconjugated protein.
| Possible Cause | Suggested Solution |
| Inappropriate column choice. | Select a column with a fractionation range suitable for the size difference between your conjugated and unconjugated protein. For example, Superdex 200 is suitable for proteins in the 10-600 kDa range. |
| Column overloading. | Reduce the sample volume injected onto the column. For optimal resolution, the sample volume should not exceed 2% of the total column volume. |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. |
| Protein aggregation. | Analyze the sample for aggregates. If present, consider optimizing buffer conditions (e.g., adjusting pH, ionic strength, or adding detergents). SEC itself can also be used to remove aggregates. |
Problem: Elution of protein in the void volume.
| Possible Cause | Suggested Solution |
| Protein aggregation. | The protein has likely formed large aggregates that are excluded from the pores of the chromatography matrix. Optimize buffer conditions or expression/purification protocols to prevent aggregation. |
| Incorrect column for protein size. | The protein is larger than the exclusion limit of the column. Choose a column with a larger pore size. |
Ion Exchange Chromatography (IEX)
Problem: Co-elution of conjugated and unconjugated protein.
| Possible Cause | Suggested Solution |
| Insufficient charge difference. | The PEGylation may not have altered the surface charge of the protein sufficiently for separation. Consider using a different purification method like SEC or HIC. |
| Inappropriate buffer pH. | The pH of the buffer should be optimized to maximize the charge difference between the conjugated and unconjugated protein. For cation exchange, use a pH below the pI of the target, and for anion exchange, use a pH above the pI. |
| Gradient is too steep. | Use a shallower elution gradient to improve resolution. |
Dialysis/Ultrafiltration
Problem: Presence of unreacted linker after dialysis.
| Possible Cause | Suggested Solution |
| Incorrect Molecular Weight Cut-Off (MWCO). | Ensure the MWCO of the dialysis membrane is significantly larger than the molecular weight of the this compound linker (MW: 888.10 Da) but smaller than your protein. A 3-5 kDa MWCO membrane is generally suitable. |
| Insufficient dialysis time or buffer volume. | Dialyze for a longer period (e.g., overnight at 4°C) and use a large volume of dialysis buffer (at least 100 times the sample volume). Perform at least 2-3 buffer changes. |
Problem: Loss of conjugated protein.
| Possible Cause | Suggested Solution |
| MWCO of the membrane is too large. | The protein is passing through the pores of the membrane. Use a membrane with a smaller MWCO. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound and separating monomeric conjugates from aggregates.
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL)
-
Chromatography system (e.g., ÄKTA pure)
-
Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), filtered and degassed
-
Reaction mixture containing the conjugated protein
-
0.22 µm syringe filter
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the elution buffer.
-
Sample Preparation: Centrifuge the reaction mixture at >10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should ideally be between 0.5% and 2% of the column volume for optimal separation.
-
Elution: Elute the sample with the elution buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The larger conjugated protein will elute before the smaller, unconjugated protein and the free linker.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugated protein. Pool the desired fractions.
Protocol 2: Purification using Dialysis
This protocol is effective for removing small molecules like the unreacted this compound linker.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are often ready to use.
-
Load Sample: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for buffer uptake.
-
Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform dialysis at 4°C for 4-6 hours or overnight.
-
Buffer Exchange: Change the dialysis buffer at least 2-3 times to ensure efficient removal of the unreacted linker.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified protein conjugate.
Visualizations
Caption: Experimental workflow for conjugation, purification, and analysis.
Caption: Troubleshooting logic for selecting a purification method.
References
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with PEG Linkers
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in bioconjugation and the use of Polyethylene Glycol (PEG) linkers as a solution.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises from the size and shape of molecules, which can impede a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[2] This can be due to the target functional group (e.g., an amino acid residue) being buried within the protein's folded structure or shielded by neighboring residues.[2]
Q2: What are the common signs that steric hindrance is affecting my bioconjugation reaction?
A: Common indicators of steric hindrance include:
-
Low or no conjugation yield: The final amount of the desired bioconjugate is significantly less than expected.[2]
-
Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule is not fully conjugated.[2]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the protein surface.
-
Precipitation of the modified protein: Over-modification at more accessible sites can alter the protein's properties, leading to aggregation and precipitation.
Q3: How can I determine if a target residue on my protein is accessible for conjugation?
A: Several methods can be used to assess residue accessibility:
-
Computational Modeling: Protein structure prediction tools and solvent accessibility calculators can predict which residues are on the surface and available for reaction.
-
Site-Directed Mutagenesis: Introducing a reactive residue, like cysteine, at the desired location and then testing for conjugation can confirm its accessibility.
-
Mass Spectrometry: Techniques like peptide mapping after limited proteolysis can provide information about the surface topology of a protein and identify conjugation sites.
Q4: How do PEG linkers help overcome steric hindrance?
A: PEG linkers act as flexible, hydrophilic spacers that connect a biomolecule to another molecule (e.g., a drug, a dye). They can mitigate steric hindrance in several ways:
-
Increasing distance: A longer PEG linker extends the reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites.
-
Providing flexibility: The flexible nature of the PEG chain allows the reactive group to navigate around bulky protein domains to find its target.
-
Improving solubility: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.
Q5: How does the length of a PEG linker affect bioconjugation and the final conjugate?
A: The length of the PEG linker is a critical parameter:
-
Too short: A short linker may not provide enough separation between the conjugated molecules, leading to a continued steric clash and potentially reduced biological activity of the final product.
-
Too long: A very long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance. It can also impact the pharmacokinetic properties of the final conjugate. Finding the optimal length often requires empirical testing.
Q6: What is the difference between linear and branched PEG linkers?
A:
-
Linear PEG linkers consist of a straight chain with functional groups at one or both ends. They offer predictable behavior and minimal steric hindrance from the linker itself, making them ideal for many applications.
-
Branched PEG linkers have multiple PEG arms extending from a central core. This architecture can provide a greater hydrodynamic radius, which can be beneficial for improving the in vivo circulation time of a therapeutic protein. However, their bulkier structure needs to be considered in the context of steric hindrance.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | 1. Use a Longer PEG Linker: Introduce a PEG linker with a longer chain to increase the reach of the reactive group. 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation. 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine). |
| Steric Clash Between Bulky Conjugation Partners | 1. Optimize PEG Linker Length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation. 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels. |
| Incorrect Reaction Conditions for PEG Linker Chemistry | 1. Verify pH: Ensure the reaction buffer pH is optimal for the specific conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides). 2. Check Reagent Stability: Ensure your PEG linker and other reagents have not degraded. For example, NHS esters are moisture-sensitive. |
Problem 2: Aggregation/Precipitation of the Bioconjugate
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | 1. Use a Hydrophilic PEG Linker: The inherent hydrophilicity of PEG can improve the solubility of the final conjugate. 2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR can increase hydrophobicity and lead to aggregation. Reducing the DAR may be necessary. |
| Protein Instability | 1. Optimize Buffer Conditions: Screen different buffers, pH, and excipients to find conditions that stabilize the protein during and after conjugation. 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation. |
| Cross-linking | 1. Use a Monofunctional PEG Linker: If you are using a bifunctional PEG linker, you may be getting unwanted cross-linking between protein molecules. Ensure you are using a linker with only one reactive group, or that the two reactive groups are orthogonal and controlled. |
Problem 3: Loss of Biological Activity of the Bioconjugate
| Possible Cause | Recommended Solution |
| PEGylation at or near the Active Site | 1. Site-Specific Conjugation: Use a conjugation strategy that targets a site far from the active or binding site. This can be achieved through site-directed mutagenesis to introduce a unique reactive handle. 2. Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region. 3. Optimize PEG Linker Length: A shorter PEG linker might be necessary to avoid interference with the active site. |
| Conformational Changes Induced by Conjugation | 1. Milder Reaction Conditions: Use less harsh reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation. 2. Characterize the Conjugate's Structure: Use analytical techniques like Circular Dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the biomolecule after conjugation. |
Data Presentation
The choice of PEG linker length can significantly impact the properties of the resulting bioconjugate. The following tables summarize representative data on how PEG length can influence key parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.0 | 0.7 |
| PEG8 | ~4.5 | 0.5 |
| PEG12 | ~3.0 | 0.35 |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50) Fold Reduction vs. No PEG |
| Affibody-MMAE | 0 (No PEG) | 1.0 |
| Affibody-PEG-MMAE | 4 | 4.5 |
| Affibody-PEG-MMAE | 10 | 22.0 |
| Data from a study on an anti-HER2 affibody conjugated to MMAE. |
Table 3: Effect of PEG Linker Length on Receptor Binding Affinity
| Linker | IC50 (nM) |
| Mini-PEG2 | 1.5 ± 0.2 |
| Mini-PEG3 | 2.1 ± 0.3 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this case, a shorter linker resulted in higher binding affinity. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
NHS-Ester-PEG
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts by SEC or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein
This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein of interest with a free cysteine
-
Maleimide-PEG
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation (if necessary): If the target cysteine residues are in disulfide bonds, reduce the protein with a reducing agent like TCEP or DTT. It is crucial to remove the reducing agent before adding the maleimide-PEG linker, for example, by using a desalting column.
-
Prepare the Protein Solution: Dissolve the protein (with free thiols) in the reaction buffer.
-
Prepare the Maleimide-PEG: Immediately before use, dissolve the Maleimide-PEG in the reaction buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubate for 15 minutes.
-
Purification: Purify the conjugate using SEC to remove unreacted PEG and quenching reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.
Visualizations
Caption: Troubleshooting workflow for low yield in bioconjugation.
Caption: Decision logic for selecting a PEG linker.
References
Quantifying Labeling with Amino-bis-PEG3-TCO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying the degree of labeling with Amino-bis-PEG3-TCO. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a trifunctional linker molecule.[1][2][3] It contains two trans-cyclooctene (TCO) groups and a secondary amine. The TCO groups are highly reactive towards tetrazine molecules via a bioorthogonal click chemistry reaction known as the inverse electron demand Diels-Alder cycloaddition (iEDDA).[1][2] This reaction is very fast and specific, allowing for the efficient conjugation of molecules in complex biological samples without the need for a copper catalyst. The molecule also features a hydrophilic PEG3 spacer which helps to reduce aggregation, improve solubility, and minimize steric hindrance during conjugation. It is commonly used in the development of antibody-drug conjugates (ADCs), fluorescent imaging, and drug delivery applications.
Q2: How does the TCO-tetrazine click chemistry work?
The reaction between a trans-cyclooctene (TCO) and a tetrazine is a type of [4+2] cycloaddition. The TCO group on the this compound linker reacts with a tetrazine-modified molecule to form a stable dihydropyridazine linkage. This reaction is extremely fast and bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems.
Q3: Why is it important to quantify the degree of labeling (DoL)?
The degree of labeling (DoL), which represents the average number of linker molecules conjugated to a protein or other biomolecule, is a critical quality attribute. Knowing the DoL is essential for ensuring batch-to-batch consistency, understanding the structure-activity relationship, and optimizing the performance of the final conjugate. For example, in antibody-drug conjugates, the DoL can significantly impact efficacy and toxicity.
Q4: What are the common methods to quantify the degree of labeling with this compound?
Several analytical techniques can be used to determine the degree of labeling. The most common methods include:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can accurately measure the mass of the conjugated protein. The mass shift observed after conjugation corresponds to the number of attached this compound molecules.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of PEG attached to a molecule. By comparing the integration of specific proton signals from the PEG linker and the parent molecule, the DoL can be calculated.
-
UV-Vis Spectroscopy: If the molecule being labeled has a distinct UV-Vis absorbance, changes in the spectrum after conjugation can sometimes be used for quantification, although this is less direct for TCO itself unless a chromophore is introduced.
-
SDS-PAGE: While not strictly quantitative for DoL, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a qualitative assessment of conjugation. A successful conjugation will result in a shift in the molecular weight of the protein, which is visible as a band shift on the gel.
Troubleshooting Guide
This guide addresses common problems encountered during the labeling and quantification of biomolecules with this compound.
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Solution & Recommendations |
| Inactive this compound Reagent | Ensure the reagent has been stored correctly at -20°C and protected from light to prevent degradation. The TCO group can isomerize to the non-reactive cis-cyclooctene (CCO) form over time. |
| Suboptimal Reaction Conditions | The reaction between an amine on your biomolecule and a TCO-NHS ester (a common way to introduce TCO) is pH-dependent. The recommended pH range is typically 7.2-8.5. Reactions are usually carried out at room temperature for 30-60 minutes. |
| Steric Hindrance | The labeling site on the biomolecule may be sterically inaccessible. Consider using a linker with a longer PEG chain to increase the distance between the biomolecule and the TCO group. |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with NHS esters. Use an amine-free buffer such as phosphate-buffered saline (PBS). |
Problem 2: Protein Precipitation During Labeling
| Possible Cause | Solution & Recommendations |
| High Concentration of Organic Solvent | This compound is often dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can cause proteins to precipitate. |
| Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10%. This can be achieved by preparing a more concentrated stock solution of the TCO reagent. | |
| Solubility Test: Before the main experiment, perform a small-scale test to determine the tolerance of your protein to the organic solvent. | |
| Hydrophobicity of the TCO group | Although the PEG spacer increases hydrophilicity, the TCO group itself is hydrophobic and can contribute to aggregation. |
| Optimize Buffer Conditions: Adjusting the pH or salt concentration of the buffer may improve protein solubility. Including mild, non-ionic detergents can also help prevent aggregation. |
Problem 3: Inaccurate Quantification of Degree of Labeling
| Possible Cause | Solution & Recommendations |
| Incomplete Removal of Excess Reagent (All Methods) | Unreacted this compound will interfere with all quantification methods. |
| Purification: Thoroughly remove excess reagent after the labeling reaction using size-exclusion chromatography (e.g., desalting columns) or dialysis. | |
| Incorrect Analysis of ¹H NMR Spectra | Misinterpretation of PEG signals, particularly ignoring ¹³C-¹H coupling, can lead to erroneous quantification. |
| Correct Peak Assignment: Be aware of the satellite peaks arising from ¹³C-¹H coupling in the PEG repeating units. These peaks can be used for more accurate quantification. | |
| Matrix Effects in Mass Spectrometry | The choice of matrix and instrument settings can affect the ionization efficiency of the labeled protein, leading to inaccurate mass determination. |
| Method Optimization: Optimize the MALDI-TOF or LC-MS method for your specific protein conjugate. Use a calibrant close to the expected mass of your product. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester
This protocol describes a general method for labeling a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative of a TCO-PEG linker. This would be a preliminary step before using the amine on this compound for other purposes, or if one were to synthesize a TCO-NHS ester from a TCO-amine.
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the protein solution. The optimal molar excess may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will consume any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG-NHS ester using a desalting column or dialysis.
-
Protocol 2: Quantification of Degree of Labeling by Mass Spectrometry (MALDI-TOF)
-
Sample Preparation:
-
Prepare the unlabeled protein (control) and the purified TCO-labeled protein at the same concentration (e.g., 1 mg/mL).
-
Mix a small volume of the protein solution (e.g., 1 µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% trifluoroacetic acid).
-
-
MALDI-TOF Analysis:
-
Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
Acquire the mass spectra for both the unlabeled and labeled protein in positive ion linear mode.
-
-
Data Analysis:
-
Determine the average molecular weight (MW) of the unlabeled protein (MW_protein) and the TCO-labeled protein (MW_labeled).
-
Calculate the mass of the attached linker (MW_linker). For this compound, the molecular weight is 888.10 g/mol .
-
Calculate the Degree of Labeling (DoL) using the following formula:
DoL = (MW_labeled - MW_protein) / MW_linker
-
Protocol 3: Quantification of Degree of Labeling by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Lyophilize the purified TCO-labeled protein to remove the aqueous buffer.
-
Dissolve the dried sample in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., DSS) for accurate quantification.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify a characteristic, well-resolved proton signal from the parent biomolecule that does not overlap with the linker signals. Integrate this peak and normalize its value based on the number of protons it represents.
-
Identify the characteristic proton signal from the PEG portion of the this compound linker (typically a broad singlet around 3.6 ppm). Integrate this peak.
-
Calculate the DoL by comparing the normalized integral of the biomolecule's peak to the integral of the PEG peak, taking into account the number of protons in the PEG repeating units. Be mindful of potential ¹³C satellite peaks which can affect integration.
-
Visualizations
Caption: A general experimental workflow for labeling and quantification.
Caption: A logical flow for troubleshooting common labeling issues.
References
Stability issues with TCO-modified proteins and how to address them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO)-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues encountered with TCO-modified proteins?
A1: The main stability concern with TCO-modified proteins is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization renders the protein incapable of reacting with its tetrazine partner in bioorthogonal ligation reactions. Other potential issues include protein aggregation and degradation, which can be exacerbated by the modification process or suboptimal storage conditions.[3][4][5]
Q2: What factors can lead to the isomerization of TCO to CCO?
A2: Several factors can promote the isomerization of TCO to its inactive CCO form. These include:
-
Presence of thiols: High concentrations of thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol, can induce isomerization.
-
Copper-containing proteins: The presence of copper, particularly in serum or cell culture media, can catalyze the isomerization process.
-
TCO derivative: The inherent strain of the TCO ring influences its stability. More strained and highly reactive TCO derivatives, like s-TCO, tend to be less stable and more prone to isomerization compared to derivatives like d-TCO.
-
Prolonged storage: Over time, especially under suboptimal conditions, TCO groups can gradually convert to the CCO form.
Q3: How can I improve the stability of my TCO-modified protein?
A3: To enhance the stability of your TCO-modified protein, consider the following strategies:
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Choose a more stable TCO derivative: For applications requiring long-term stability, consider using less strained TCO derivatives.
-
Optimize buffer conditions: Use amine-free buffers during the labeling reaction to prevent side reactions with NHS esters. For storage, maintain a pH between 6 and 9 and consider the use of protein stabilizers.
-
Incorporate PEG linkers: Using a TCO reagent with a polyethylene glycol (PEG) spacer can improve solubility, reduce aggregation, and minimize steric hindrance.
-
Add radical inhibitors: The radical inhibitor Trolox has been shown to suppress TCO isomerization in the presence of high thiol concentrations.
-
Use a silver(I) complex: For long-term storage of TCO reagents, protection as a silver(I) metal complex can significantly extend their shelf-life. The active TCO can be liberated before use.
-
Proper storage: Store TCO-modified proteins at appropriate temperatures, typically at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Isomerization of TCO to CCO | - Confirm the integrity of the TCO-NHS ester reagent; ensure it has been stored properly to prevent hydrolysis. - Avoid buffers containing thiols during conjugation. - If working with serum-containing media, consider using a more stable TCO derivative or purifying the TCO-modified protein before conjugation. |
| Hydrolysis of TCO-NHS ester | - Prepare the TCO-NHS ester solution immediately before use in anhydrous DMSO or DMF. - Ensure the protein labeling buffer is free of primary amines (e.g., Tris or glycine). Use a buffer like PBS at pH 7.2-8.0. | |
| Steric hindrance | - The labeling site on the protein may be sterically inaccessible. - Consider using a TCO reagent with a longer PEG spacer to increase accessibility. | |
| Suboptimal reaction conditions | - Optimize the molar excess of the TCO-NHS ester during the labeling reaction (typically 10- to 20-fold molar excess). - Ensure the pH of the reaction buffer is within the optimal range (pH 7-9 for NHS ester reactions). - For the TCO-tetrazine ligation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine is often recommended. | |
| Protein aggregation or precipitation | Hydrophobicity of the TCO moiety | - Use a TCO reagent with a hydrophilic PEG spacer to improve the solubility of the modified protein. |
| Suboptimal buffer conditions | - Optimize buffer conditions such as pH and salt concentration. - Consider including mild detergents or stabilizers in the storage buffer. | |
| High degree of labeling | - Over-labeling the protein can alter its properties and lead to aggregation. Reduce the molar excess of the TCO-NHS ester in the labeling reaction. | |
| Multiple bands on SDS-PAGE | Incomplete reaction | - Unreacted starting materials may be present. Optimize the stoichiometry of the reactants and the reaction time. |
| Non-specific labeling | - Ensure that the TCO-NHS ester is specifically targeting primary amines. Purification of the labeled protein is crucial to remove any non-specifically bound reagent. | |
| Formation of oligomers | - If using a homobifunctional TCO crosslinker, uncontrolled polymerization can occur. Carefully control the stoichiometry and consider using a lower concentration of the crosslinker. |
Quantitative Data Summary
Table 1: Stability of TCO Derivatives in the Presence of Thiols
| TCO Derivative | Condition | Stability | Reference |
| s-TCO | 30 mM mercaptoethanol | Rapid isomerization after an 8-hour induction period | |
| d-TCO | 30 mM mercaptoethanol | Rapid isomerization after a 12-hour induction period | |
| s-TCO | High thiol concentrations | Rapidly isomerizes | |
| d-TCO | In the presence of thiols | Stable |
Table 2: Stability of TCO Derivatives in Serum
| TCO Derivative | Condition | Stability | Reference |
| d-TCO | Human serum at RT | >97% remained as trans-isomer after 4 days | |
| TCO (general) | 50% fresh mouse serum at 37°C | Almost complete conversion to cis-isomer within 7 hours | |
| TCO bound to CC49 mAb | In vivo | 75% remained reactive after 24 hours |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
-
Buffer Exchange: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by using a desalting spin column or dialysis. The TCO-labeled protein is now ready for conjugation or storage.
Protocol 2: TCO-Tetrazine Protein Conjugation
-
Reactant Preparation: Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Conjugation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for TCO-modification and subsequent tetrazine conjugation.
Caption: Troubleshooting logic for low TCO-tetrazine conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. westbioscience.com [westbioscience.com]
Validation & Comparative
A Head-to-Head Comparison for Bioconjugation: Amino-bis-PEG3-TCO vs. Amino-bis-PEG3-DBCO
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools for bioconjugation is a critical decision that profoundly impacts experimental outcomes. Among the leading bioorthogonal, copper-free click chemistry reagents, Amino-bis-PEG3-TCO and Amino-bis-PEG3-DBCO have emerged as powerful trifunctional linkers for constructing complex biomolecular architectures. This guide provides an objective, data-driven comparison of these two reagents to inform the selection process for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.
At the heart of the comparison between this compound and Amino-bis-PEG3-DBCO lies the fundamental difference in their bioorthogonal reaction partners and the kinetics of these reactions. This compound participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner. This reaction is renowned for its exceptionally rapid kinetics.[1] In contrast, Amino-bis-PEG3-DBCO reacts with an azide-functionalized molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC), which, while robust and highly specific, is significantly slower than the TCO-tetrazine ligation.[1][2]
Both linkers feature a central secondary amine, providing a point for initial conjugation, and two reactive moieties (TCO or DBCO) extending from PEG3 arms. This trifunctional nature allows for the creation of branched structures, potentially increasing the valency or payload of a bioconjugate.[3][4] The inclusion of the hydrophilic PEG3 (polyethylene glycol) spacer in both molecules is designed to enhance solubility, reduce aggregation, and minimize steric hindrance during conjugation.
Performance Comparison: A Quantitative Look
The most striking difference between the two linkers is the reaction speed of their respective click chemistries. The TCO-tetrazine ligation is orders of magnitude faster than the DBCO-azide cycloaddition, a critical factor in applications requiring rapid conjugation, especially at low reactant concentrations.
| Feature | This compound | Amino-bis-PEG3-DBCO | References |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Reaction Partner | Tetrazine | Azide | |
| Second-Order Rate Constant (k₂) | ~210 M⁻¹s⁻¹ (for a representative TCO) | ~2.1 M⁻¹s⁻¹ (for a representative DBCO) | |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | |
| Reaction Conditions | Aqueous media, physiological pH, room temperature | Aqueous media, physiological pH, room temperature | |
| Resulting Linkage | Dihydropyridazine | Triazole | |
| Linkage Stability | Stable | Very Stable |
Reaction Mechanisms and Experimental Workflow
The distinct reaction pathways of TCO-tetrazine and DBCO-azide ligations are illustrated below. The IEDDA reaction of TCO with tetrazine proceeds through a cycloaddition followed by the irreversible release of nitrogen gas, which drives the reaction to completion. The SPAAC reaction of DBCO with an azide is a [3+2] cycloaddition that forms a stable triazole ring.
A typical experimental workflow for a comparative analysis of protein conjugation using these linkers would involve the parallel labeling of a target protein and subsequent analysis of conjugation efficiency.
Experimental Protocols
The following are generalized protocols for the conjugation of a protein with either this compound or Amino-bis-PEG3-DBCO, followed by reaction with their respective bioorthogonal partners.
Part 1: Protein Functionalization with this compound or -DBCO
This protocol describes the initial labeling of a protein via its primary amines (e.g., lysine residues) with the amine-reactive linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Amino-bis-PEG3-DBCO
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound or -DBCO in anhydrous DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) using mass spectrometry.
Part 2: Bioorthogonal Ligation
This protocol outlines the reaction of the functionalized protein with its corresponding bioorthogonal partner.
Materials:
-
TCO- or DBCO-functionalized protein
-
Tetrazine- or Azide-labeled molecule (e.g., fluorescent dye, drug)
-
PBS, pH 7.4
Procedure for TCO-Ligation:
-
Reactant Preparation: Prepare the TCO-functionalized protein in PBS. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute into the reaction buffer.
-
Ligation: Mix the TCO-protein with a 1.5- to 5-fold molar excess of the tetrazine-labeled molecule.
-
Incubation: Incubate for 30-60 minutes at room temperature. The reaction can often be monitored by the disappearance of the tetrazine's color.
-
Analysis: Analyze the final conjugate by SDS-PAGE, which should show a band shift indicating successful conjugation. Further purification can be performed by size-exclusion chromatography (SEC).
Procedure for DBCO-Ligation:
-
Reactant Preparation: Prepare the DBCO-functionalized protein in PBS. Prepare the azide-labeled molecule in an azide-free buffer.
-
Ligation: Mix the DBCO-protein with a 1.5- to 10-fold molar excess of the azide-labeled molecule.
-
Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Analysis: Analyze the final conjugate by SDS-PAGE and/or SEC.
Concluding Remarks
The choice between this compound and Amino-bis-PEG3-DBCO is primarily dictated by the kinetic requirements of the intended application. For scenarios demanding rapid conjugation, such as in vivo pre-targeting or reactions with low concentrations of biomolecules, the superior reaction rate of the TCO-tetrazine ligation makes This compound the clear choice.
Conversely, while slower, the DBCO-azide reaction is highly robust, and the resulting triazole linkage is exceptionally stable. Amino-bis-PEG3-DBCO is an excellent tool for applications where longer reaction times are permissible and where the absolute stability of the final conjugate is paramount. Both linkers, being copper-free, are well-suited for applications in living systems. Ultimately, the optimal choice will depend on a careful consideration of the experimental design, including the desired reaction time, the stability requirements of the final conjugate, and the nature of the biomolecules involved.
References
A Head-to-Head Battle of Bioorthogonal Champions: TCO vs. DBCO Click Chemistry Kinetics
In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as a cornerstone methodology, enabling the precise and efficient labeling of biomolecules in complex biological environments. Among the arsenal of bioorthogonal reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC) featuring dibenzocyclooctyne (DBCO) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stand out as two of the most prominent and widely utilized strategies. This guide provides an in-depth, objective comparison of the reaction kinetics of TCO and DBCO, supported by quantitative data and detailed experimental protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The Need for Speed: A Quantitative Look at Reaction Kinetics
The efficacy of a bioorthogonal reaction is fundamentally dictated by its reaction rate, typically quantified by the second-order rate constant (k₂). This parameter is crucial as it determines the speed and efficiency of the conjugation, especially when working with low concentrations of reactants or in dynamic biological systems. A comprehensive review of the literature reveals a stark contrast in the kinetic profiles of TCO and DBCO-based click chemistry reactions.
The TCO-tetrazine ligation consistently demonstrates exceptionally fast reaction kinetics, with second-order rate constants that are orders of magnitude higher than those of the DBCO-azide reaction. This kinetic superiority is a key advantage for applications requiring rapid labeling, such as in vivo imaging and the study of fast biological processes.
| Reaction Handle | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO | Tetrazine | IEDDA | 800 - 30,000+ | [1] |
| DBCO | Azide | SPAAC | ~1 | [1] |
Table 1: Comparison of Second-Order Rate Constants for TCO and DBCO Click Chemistry Reactions. The data clearly illustrates the significantly faster reaction kinetics of the TCO-tetrazine ligation compared to the DBCO-azide cycloaddition.
Visualizing the Kinetic Divide
The following diagram illustrates the fundamental difference in the reaction mechanisms and the resulting kinetic advantage of the TCO-tetrazine ligation.
Figure 1: A diagram comparing the reaction pathways and kinetic outcomes of TCO and DBCO click chemistries.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is paramount for the objective comparison of different bioorthogonal reactions. The following are detailed protocols for two common methods used to measure the second-order rate constants of TCO-tetrazine and DBCO-azide reactions.
Protocol 1: Stopped-Flow UV-Vis Spectrophotometry for TCO-Tetrazine Kinetics
This method is ideal for measuring the rapid kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant loading
-
TCO derivative solution of known concentration (e.g., in PBS or an appropriate organic solvent)
-
Tetrazine derivative solution of known concentration with a distinct UV-Vis absorbance (e.g., in the same solvent as the TCO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance (λmax) of the tetrazine derivative (typically between 510-550 nm).
-
Equilibrate the sample handling unit to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Reactant Preparation:
-
Prepare a series of TCO solutions at concentrations that are in at least 10-fold excess of the tetrazine concentration to ensure pseudo-first-order kinetics.
-
Prepare a stock solution of the tetrazine derivative.
-
-
Data Acquisition:
-
Load one syringe with the TCO solution and the other with the tetrazine solution.
-
Initiate the stopped-flow experiment. The two solutions will be rapidly mixed, and the instrument will record the decrease in absorbance at the tetrazine's λmax over time.
-
Repeat the experiment for each concentration of the TCO derivative.
-
-
Data Analysis:
-
Fit the absorbance versus time data for each TCO concentration to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs).
-
Plot the obtained k_obs values against the corresponding concentrations of the TCO derivative.
-
The slope of the resulting linear plot will be the second-order rate constant (k₂) for the TCO-tetrazine reaction.
-
Protocol 2: ¹H NMR Spectroscopy for DBCO-Azide Kinetics
This method is suitable for monitoring the slower kinetics of the DBCO-azide reaction by observing the change in the concentration of reactants and products over time.
Materials:
-
NMR spectrometer
-
NMR tubes
-
DBCO derivative solution of known concentration in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Azide derivative solution of known concentration in the same deuterated solvent
-
Internal standard (optional, for precise concentration determination)
Procedure:
-
Sample Preparation:
-
In an NMR tube, prepare a solution of the DBCO derivative at a known concentration.
-
In a separate vial, prepare a solution of the azide derivative, typically in at least a 10-fold molar excess to the DBCO derivative to achieve pseudo-first-order conditions.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) of the DBCO solution before the addition of the azide.
-
Initiate the reaction by adding a known volume of the azide solution to the NMR tube containing the DBCO solution. Mix thoroughly and quickly place the tube in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The duration of the experiment will depend on the reaction rate but may range from several hours to a day.
-
-
Data Analysis:
-
Process the acquired NMR spectra (phasing, baseline correction).
-
Identify characteristic proton signals for both the DBCO reactant and the triazole product that are well-resolved and do not overlap with other signals.
-
Integrate the area of these characteristic signals in each spectrum. The integral value is proportional to the concentration of the respective species.
-
Plot the concentration of the DBCO reactant (or the product) as a function of time.
-
Fit the concentration versus time data to the appropriate integrated rate law (pseudo-first-order) to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide (which is in excess and assumed to be constant).
-
Conclusion: Choosing the Right Tool for the Job
The choice between TCO and DBCO as click chemistry handles is highly dependent on the specific requirements of the application. For experiments demanding rapid and highly efficient conjugation, particularly in vivo or with low concentrations of biomolecules, the unparalleled kinetics of the TCO-tetrazine ligation make it the superior choice.[2] The reaction's speed minimizes the time required for labeling, reducing potential side reactions and improving the temporal resolution of biological studies.
Conversely, while the SPAAC reaction of DBCO with azides is significantly slower, it remains a robust and widely used bioorthogonal tool. Its stability and the commercial availability of a vast library of DBCO and azide-modified reagents make it a valuable option for applications where extremely fast kinetics are not a critical prerequisite.
Ultimately, a thorough understanding of the kinetic properties of these powerful bioorthogonal tools, as outlined in this guide, is essential for researchers to make informed decisions and design successful bioconjugation strategies that push the boundaries of chemical biology and drug development.
References
Advantages of TCO linkers over strain-promoted alkyne-azide cycloaddition (SPAAC)
In the realm of bioconjugation, the ability to selectively and efficiently link molecules in complex biological environments is paramount. Among the leading "click chemistry" tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional performance. This guide provides a detailed comparison between TCO-tetrazine ligation and another prominent bioorthogonal reaction, the strain-promoted alkyne-azide cycloaddition (SPAAC), to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their applications.
The primary advantage of TCO linkers in partnership with tetrazines lies in their unparalleled reaction kinetics, which are orders of magnitude faster than SPAAC.[1][2][3] This rapid reactivity is particularly beneficial for in vivo applications and live-cell imaging, where low reactant concentrations and the need for swift, specific labeling are critical.[1][4]
Quantitative Performance Comparison
The following tables summarize the key performance differences between TCO-tetrazine ligation and SPAAC based on experimental data.
Table 1: Reaction Kinetics
| Feature | TCO-Tetrazine Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Up to 10⁷, typically 800 - 30,000 | ~1-45 |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free |
| Primary Byproduct | Nitrogen gas (N₂) | None |
Table 2: Reactant and Linkage Characteristics
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactant Stability | TCO can be light-sensitive, prone to isomerization, and may exhibit instability in serum over time. Tetrazine stability can vary. | Cyclooctynes can be unstable. Azides and alkynes are generally stable. |
| Linkage Stability | Covalent and irreversible dihydropyrazine bond | Stable triazole ring |
| Specificity | Highly specific and bioorthogonal | Highly specific and bioorthogonal |
| Potential Side Reactions | TCO can be deactivated by copper-containing proteins. | The maleimide group, sometimes used with SPAAC reagents, can have side reactions with other nucleophiles. |
Reaction Mechanisms and Experimental Workflow
The choice between TCO-tetrazine ligation and SPAAC is often dictated by the specific requirements of the experiment, such as the desired reaction speed and the stability of the reactants in a given biological context.
Comparative reaction pathways for TCO-tetrazine and SPAAC.
A typical workflow for evaluating these chemistries in the context of antibody-drug conjugate (ADC) formation involves parallel experiments to compare conjugation efficiency and product stability.
Generalized experimental workflow for ADC preparation.
Experimental Protocols
Protocol 1: Antibody Conjugation via TCO-Tetrazine Ligation
Objective: To conjugate a tetrazine-functionalized payload to a TCO-modified antibody.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-linker with an amine-reactive group (e.g., TCO-NHS ester)
-
Tetrazine-functionalized payload
-
Reaction buffers and quenching reagents
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Modification:
-
Dissolve the TCO-NHS ester in an organic solvent like DMSO.
-
Add the TCO-NHS ester solution to the antibody solution at a specific molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the TCO-modified antibody using size-exclusion chromatography to remove excess linker.
-
-
Drug Conjugation:
-
Dissolve the tetrazine-functionalized payload in a suitable solvent.
-
Add the payload solution to the purified TCO-modified antibody.
-
The reaction is typically very fast and can be complete in under an hour at room temperature.
-
Purify the final ADC using size-exclusion chromatography.
-
Protocol 2: Antibody Conjugation via SPAAC
Objective: To conjugate an azide-functionalized payload to a DBCO-modified antibody.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-linker with an amine-reactive group (e.g., DBCO-NHS ester)
-
Azide-functionalized payload
-
Reaction buffers
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Modification:
-
Dissolve the DBCO-NHS ester in an organic solvent like DMSO.
-
Add the DBCO-NHS ester solution to the antibody solution at a specific molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the DBCO-modified antibody using size-exclusion chromatography.
-
-
Drug Conjugation:
-
Dissolve the azide-functionalized payload in a suitable solvent.
-
Add the payload solution to the purified DBCO-modified antibody.
-
Incubate the reaction, which may require longer periods (e.g., 24-72 hours) compared to TCO-tetrazine ligation to achieve high conjugation efficiency.
-
Purify the final ADC using size-exclusion chromatography.
-
Decision-Making Guide
The selection between TCO-tetrazine ligation and SPAAC should be based on the specific experimental constraints and desired outcomes.
Decision tree for selecting a bifunctional crosslinker.
Conclusion
For researchers and drug development professionals requiring a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, TCO-tetrazine ligation is often the superior choice. Its significant kinetic advantages over SPAAC make it particularly well-suited for demanding applications such as in vivo and live-cell studies. While considerations around the stability of TCO reagents are important, the development of more stable TCO derivatives continues to expand the utility of this powerful chemical tool. The ability to achieve rapid and clean conjugations at low concentrations without cytotoxic catalysts has solidified the position of TCO-tetrazine ligation as an invaluable technology in chemical biology and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: How PEG Linker Length (PEG3 vs. PEG6 vs. PEG12) Governs Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the rational design of an antibody-drug conjugate (ADC) is a multi-parameter optimization challenge. The linker, the bridge between the targeting antibody and the cytotoxic payload, is a critical determinant of the ADC's therapeutic index.[1] Among the most utilized linker technologies, polyethylene glycol (PEG) has gained prominence for its ability to favorably modulate the physicochemical and pharmacological properties of ADCs.[1][2] This guide provides an objective comparison of how varying PEG linker lengths—specifically short (PEG3), medium (PEG6), and long (PEG12)—impact ADC performance, supported by experimental data and detailed methodologies.
The incorporation of hydrophilic PEG linkers can mitigate aggregation issues often caused by hydrophobic payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's stability and pharmacokinetic profile.[2][3] However, the length of the PEG chain is a delicate balancing act; it can profoundly influence solubility, stability, pharmacokinetics (PK), and ultimately, the antitumor efficacy and toxicity profile of the conjugate.
Data Presentation: A Comparative Analysis
The choice of PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies to compare key performance metrics across different PEG linker lengths.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Length | ADC Construct (Illustrative) | Target Cell Line | IC50 (pM) | Key Observation | Reference |
| No PEG | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~15 | High potency with non-PEGylated linker. | Synthesized Data |
| PEG3 (Short) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~25-50 | Slight decrease in potency compared to no PEG. | |
| PEG6 (Medium) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~50-100 | Moderate decrease in potency. | |
| PEG12 (Long) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~100-250 | Further reduction in in vitro potency is often observed. |
Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK) in Rodents
| Linker Length | ADC Construct (Illustrative) | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEG | Key Observation | Reference |
| No PEG | Non-binding IgG-MMAE (DAR8) | ~8.5 | 1.0 | Rapid clearance due to hydrophobicity. | |
| PEG3 (Short) | Non-binding IgG-MMAE (DAR8) | ~4.8 | ~0.56 | Modest improvement in clearance. | |
| PEG6 (Medium) | Non-binding IgG-MMAE (DAR8) | ~4.0 | 0.47 | Significant reduction in clearance. | |
| PEG12 (Long) | Non-binding IgG-MMAE (DAR8) | ~2.5 | 0.29 | Substantial improvement, leading to longer circulation. |
Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy
| Linker Length | ADC Construct (Illustrative) | Tumor Model | Tumor Growth Inhibition (TGI %) | Key Observation | Reference |
| No PEG | Anti-FRα ADC | Murine FRα Model | ~11% | Limited efficacy, likely due to poor PK. | |
| PEG2/PEG4 | Anti-FRα ADC | Murine FRα Model | ~35-45% | Improved efficacy with short PEG chains. | |
| PEG8/PEG12/PEG24 | Anti-FRα ADC | Murine FRα Model | ~75-85% | Significantly enhanced efficacy with longer PEG chains. |
Visualizing the Impact of PEG Linkers
Diagrams created with Graphviz help illustrate the complex relationships in ADC development.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for evaluating ADCs with different PEG linker lengths.
Caption: Logical trade-offs associated with varying PEG linker lengths in ADCs.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADCs (with PEG3, PEG6, PEG12 linkers) and unconjugated antibody control.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
In Vivo Antitumor Efficacy Study
This protocol evaluates the ability of the ADC to inhibit tumor growth in a mouse xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Human tumor cell line for implantation (e.g., NCI-N87 for HER2-targeted ADCs).
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, unconjugated antibody, ADC-PEG3, ADC-PEG6, ADC-PEG12).
-
ADC Administration: Administer the ADCs and controls, typically via intravenous (IV) injection, at a defined dose and schedule (e.g., once weekly).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and record the body weight of the mice as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size (e.g., 1500-2000 mm³) or at a set time point.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) by comparing the mean tumor volumes in the treated groups to the vehicle control group. Plot mean tumor volume over time for each group.
-
Pharmacokinetic (PK) Study in Rodents
This protocol assesses how the ADC is absorbed, distributed, metabolized, and excreted over time.
-
Animal Model:
-
Healthy mice or rats (e.g., Sprague-Dawley rats).
-
-
Procedure:
-
Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples from a subset of animals at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days) post-injection.
-
Sample Processing: Isolate plasma from the blood samples via centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use a pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to fit the data to a compartmental model (typically a two-compartment model) and calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
Conclusion
The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of an ADC. While shorter PEG linkers (e.g., PEG3) may result in higher in vitro potency, longer linkers (e.g., PEG6 and PEG12) generally enhance solubility, reduce aggregation, and improve pharmacokinetic properties, leading to prolonged circulation and greater tumor accumulation. This improved PK profile often translates to superior in vivo efficacy, particularly for ADCs with hydrophobic payloads.
However, there is no universally optimal PEG linker length. The ideal choice is specific to the antibody, payload, and target antigen, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance across in vitro, in vivo, and PK studies, researchers can rationally design safer and more effective antibody-drug conjugates for targeted cancer therapy.
References
A Comparative Guide to Validating Bioconjugation Efficiency: Amino-bis-PEG3-TCO and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a critical step in the development of novel therapeutics and diagnostics, such as antibody-drug conjugates (ADCs). The choice of conjugation chemistry and the method for validating its efficiency can significantly impact the quality, efficacy, and safety of the final product. This guide provides an objective comparison of bioconjugation using Amino-bis-PEG3-TCO, which utilizes the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with other common bioconjugation methods. The guide focuses on the use of mass spectrometry for validating conjugation efficiency and provides detailed experimental protocols.
Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy depends on several factors, including the target functional groups on the biomolecule, the desired stability of the linkage, and the reaction conditions required. Here, we compare the performance of TCO-tetrazine ligation with two widely used methods: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide-thiol coupling for targeting cysteine residues.[1]
| Feature | TCO-Tetrazine Ligation | NHS Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) |
| Specificity | High: Bioorthogonal reaction between TCO and tetrazine.[2] | Moderate: Reacts with any accessible primary amine (e.g., lysine residues).[3] | High: Specific for thiol groups (e.g., cysteine residues).[4] |
| Reaction Kinetics (Second-Order Rate Constant) | Extremely Fast (~800 - 30,000 M⁻¹s⁻¹).[3] | Variable, generally slower. | Fast (~1000 M⁻¹s⁻¹). |
| Reaction Conditions | Mild, aqueous buffers (pH 5-9). | pH 7.2-9 for efficient acylation. | pH 6.5-7.5 to ensure thiol selectivity. |
| Stability of Linkage | Stable dihydropyridazine linkage. | Stable amide bond. | Stable thioether bond, but can undergo retro-Michael addition. |
| Biocompatibility | Excellent: No catalyst required. | Good. | Good, but potential for off-target reactions with endogenous thiols like glutathione. |
| Efficiency | High, driven by fast kinetics. | Can be affected by hydrolysis of the NHS ester. | High, but can be influenced by the accessibility of thiol groups. |
Validating Bioconjugation Efficiency with Mass Spectrometry
Mass spectrometry is a powerful analytical technique for the detailed characterization of bioconjugates. It allows for the accurate determination of molecular weight, providing direct evidence of successful conjugation and enabling the calculation of key parameters like the drug-to-antibody ratio (DAR) in ADCs.
Workflow for Bioconjugate Analysis using Mass Spectrometry
Caption: A generalized workflow for the validation of bioconjugation efficiency using mass spectrometry.
Experimental Protocols
Protocol 1: Bioconjugation of a Tetrazine-Modified Antibody with this compound-Drug
This protocol describes the conjugation of a drug, functionalized with this compound, to a tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound functionalized drug dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer: PBS, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound functionalized drug in anhydrous DMSO.
-
Ensure the tetrazine-modified antibody is at a suitable concentration in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound functionalized drug to the antibody solution. The exact molar ratio should be optimized for the specific antibody and drug.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted drug and byproducts by purifying the reaction mixture using size-exclusion chromatography.
-
Protocol 2: Intact Mass Analysis of the Antibody-Drug Conjugate by LC-MS
This protocol is for determining the average DAR of the purified ADC.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC).
-
Reversed-phase column suitable for large proteins (e.g., C4).
Procedure:
-
Sample Preparation:
-
If the antibody is glycosylated, consider deglycosylation using an enzyme like PNGase F to simplify the mass spectrum.
-
Desalt the ADC sample using a desalting column or buffer exchange into a volatile buffer like ammonium acetate.
-
The final concentration should be between 0.1-1 mg/mL.
-
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 60-80°C.
-
-
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Range: 1000-4000 m/z.
-
Acquisition Mode: Profile mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC and its different drug-loaded species.
-
Calculate the average DAR by considering the relative abundance of each species.
-
Calculating Conjugation Efficiency from Mass Spectrometry Data
The efficiency of the bioconjugation can be assessed by calculating the average number of ligands (e.g., drugs) conjugated to the protein (e.g., antibody). This is often referred to as the Drug-to-Antibody Ratio (DAR) for ADCs.
Caption: Logical relationship for calculating average DAR from mass spectrometry data.
Conclusion
The use of this compound in bioconjugation, leveraging the principles of click chemistry, offers significant advantages in terms of speed, specificity, and efficiency. Mass spectrometry stands out as a gold-standard analytical technique for the precise validation of this efficiency, providing detailed information on the molecular level. By combining a robust bioconjugation strategy with a powerful analytical method, researchers can ensure the quality and consistency of their bioconjugates, which is paramount for the development of effective and safe biotherapeutics.
References
A Comparative Guide to the HPLC Characterization of Amino-bis-PEG3-TCO Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting conjugates is paramount. Amino-bis-PEG3-TCO, a trifunctional linker featuring two trans-cyclooctene (TCO) moieties and a secondary amine, is a valuable tool for creating complex bioconjugates via highly efficient and bioorthogonal "click chemistry".[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of these conjugates, ensuring their purity, stability, and successful formation.
This guide provides a comparative overview of HPLC methods for the characterization of this compound conjugates, presenting experimental data and detailed protocols to facilitate the selection of the most appropriate analytical strategies.
Comparison of HPLC Methods for Conjugate Analysis
The choice of HPLC method is dictated by the specific properties of the conjugate and the information required. Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC) are the most commonly employed techniques, each offering distinct advantages.
| HPLC Method | Principle of Separation | Primary Application for this compound Conjugates | Key Advantages | Limitations |
| Reversed-Phase (RP-HPLC) | Separates molecules based on their hydrophobicity.[3][4] | Purity assessment of the initial linker and final conjugate, monitoring reaction progress, and separating unreacted starting materials from the product.[3] | High resolution for separating closely related species. Good for analyzing conjugation efficiency. | Can be denaturing for sensitive biomolecules. |
| Size-Exclusion (SEC-HPLC) | Separates molecules based on their hydrodynamic volume (size). | Detecting the formation of larger conjugates and identifying the presence of aggregates or unreacted biomolecules. | Mild, non-denaturing conditions preserve the native structure of biomolecules. | Lower resolution compared to RP-HPLC for species of similar size. |
| Hydrophobic Interaction (HIC) | Separates molecules based on their surface hydrophobicity under non-denaturing conditions. | Analysis of protein or antibody conjugates where maintaining the native conformation is critical. | Can resolve species with subtle differences in hydrophobicity, such as different drug-to-antibody ratios (DARs). | Less universally applicable than RP-HPLC and SEC. |
| Ion-Exchange (IEX-HPLC) | Separates molecules based on their net surface charge. | Useful for purifying and analyzing charged biomolecules before and after conjugation. | High selectivity for charged species. | Separation is highly dependent on buffer pH and ionic strength. |
Experimental Protocols
Below are detailed protocols for the HPLC analysis of this compound conjugates. These protocols are representative and may require optimization based on the specific characteristics of the conjugate.
Protocol 1: RP-HPLC for Purity Assessment and Reaction Monitoring
This method is suitable for analyzing the purity of the this compound linker and for monitoring the progress of its conjugation to a molecule of interest.
-
System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: SEC-HPLC for Aggregate and Conjugate Analysis
This method is ideal for assessing the formation of high molecular weight conjugates and detecting any aggregation.
-
System: HPLC system with a UV detector.
-
Column: Appropriate size-exclusion column (e.g., Agilent AdvanceBio SEC, 300Å, 2.7 µm, 7.8 x 300 mm).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm (for proteins) or another appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Experimental Workflow and Data Visualization
The general workflow for the synthesis and characterization of an this compound conjugate involves several key steps, from initial conjugation to final analysis.
Caption: Workflow for the synthesis and HPLC characterization of this compound conjugates.
TCO-Tetrazine Ligation: The "Click" Reaction
The TCO moieties of the conjugate readily undergo an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule. This "click chemistry" reaction is known for its high speed, specificity, and biocompatibility, forming a stable dihydropyridazine linkage. The progress of this ligation can be monitored by the disappearance of the characteristic absorbance of the tetrazine between 510 and 550 nm.
Caption: Schematic of the TCO-tetrazine click chemistry ligation.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive characterization of this compound conjugates often involves complementary techniques:
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (HPLC-MS) provides unambiguous confirmation of the conjugate's identity by determining its molecular weight. ESI-MS is commonly used for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structural integrity of the this compound linker and its conjugates.
By employing a combination of these HPLC methods and complementary techniques, researchers can confidently characterize their this compound conjugates, ensuring the quality and reliability of their downstream applications.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in a bioconjugate, particularly in antibody-drug conjugates (ADCs), is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that can lead to off-target toxicity, while also allowing for efficient cleavage and payload delivery at the target site.[2][3][4] This guide provides an objective comparison of the in vitro and in vivo stability of different bioconjugation linkers, supported by experimental data, to aid in the rational design of next-generation bioconjugates.
Linker Classification and Stability Profiles
Bioconjugation linkers are broadly categorized into two main classes: cleavable and non-cleavable . The choice between these two types fundamentally impacts the mechanism of action, therapeutic window, and overall success of the bioconjugate.[2]
Cleavable linkers are designed to be selectively cleaved by specific triggers present in the target microenvironment, such as enzymes, acidic pH, or high concentrations of reducing agents. This allows for controlled payload release.
Non-cleavable linkers , in contrast, are highly stable and rely on the complete degradation of the antibody component within the lysosome to release the payload. This generally leads to greater stability in circulation and reduced off-target toxicity.
Comparative Stability Data
The following tables summarize quantitative data from various studies, comparing the stability of different linker types under in vitro and in vivo conditions.
Table 1: In Vitro Stability of Common Bioconjugation Linkers
| Linker Type | Sub-type | Condition | Stability Metric (e.g., Half-life, % Intact) | Reference |
| Cleavable | ||||
| Hydrazone | Acyl Hydrazone | pH 7.4, 37°C | >94% intact after 24h | |
| Acyl Hydrazone | pH 4.5, 37°C | 3% intact after 24h (97% release) | ||
| General Hydrazone | pH 7.0 | t½ = 183 hours | ||
| General Hydrazone | pH 5.0 | t½ = 4.4 hours | ||
| Disulfide | Human Plasma | Half-life can be variable, prone to thiol-exchange | ||
| Intracellular (high GSH) | Rapidly cleaved | |||
| Peptide | Val-Cit | Mouse Plasma | Susceptible to enzymatic cleavage, instability observed | |
| Val-Cit | Human Plasma | Generally more stable than in mouse plasma | ||
| Val-Ala | Mouse Plasma | Hydrolyzed within 1 hour | ||
| Ester | Simple Ester | Mouse Serum | 100% cleavage by 4 days | |
| Hydrolysis-Resistant Ester | Buffer | 140.5-fold more resistant to spontaneous hydrolysis than parent benzyl ester | ||
| β-Glucuronide | Mouse Plasma | Highly stable | ||
| Non-Cleavable | ||||
| Thioether | SMCC | Human Plasma | High stability | |
| Thioether (general) | In vivo | Generally high stability, leading to better performance in some studies |
Table 2: In Vivo Stability and Performance of Different ADC Linkers
| Linker Type | ADC Example | Animal Model | Key Finding | Reference |
| Hydrazone | Inotuzumab ozogamicin | Mice | Hydrolysis in circulation at a rate of 1.5–2% per day. | |
| Peptide (Val-Cit) | Mice | In vivo hydrolysis rate much higher than in isolated mouse plasma. | ||
| Tandem-Cleavage | 1-CD79b | Rats | Remained mostly intact through day 12, showing improved stability over monocleavage linkers. | |
| Thioether (SMCC) | Kadcyla® (T-DM1) | N/A | Extremely stable in vivo, minimizing free drug in plasma. | |
| Thioether (bac vs. mc) | 1F6-MMAF | Mice | bac linker showed increased plasma stability compared to mc linker. |
Experimental Protocols for Stability Assessment
Evaluating the stability of a bioconjugate is a critical step in its development. The following are detailed methodologies for key experiments used to assess linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of linker cleavage and payload release of a bioconjugate when incubated in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control bioconjugate with a known stable linker (optional)
-
Frozen plasma from the desired species (e.g., human, mouse)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analysis instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
Preparation: Thaw the plasma at 37°C. Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the test bioconjugate into the pre-warmed plasma to achieve the desired final concentration (e.g., 100 µg/mL). The final solvent concentration should be minimal (<1%) to prevent protein precipitation. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Quenching: Immediately add the plasma aliquot to a tube containing a cold quenching solution to stop enzymatic and chemical degradation and precipitate plasma proteins.
-
Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant to quantify the amount of intact bioconjugate, released payload, and total antibody. Common analytical methods include LC-MS/MS for the payload and ELISA for the antibody components.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo stability and pharmacokinetic profile of the bioconjugate by measuring the concentrations of the intact conjugate, total antibody, and free payload in circulation over time.
Materials:
-
Test bioconjugate
-
Appropriate animal model (e.g., mice, rats)
-
Dosing and blood collection equipment
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing: Administer the bioconjugate to the selected animal model, typically via intravenous injection at a specific dose (e.g., 1-10 mg/kg).
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours). Process the blood to obtain plasma.
-
Sample Analysis:
-
Total Antibody ELISA: Use an ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Intact Conjugate ELISA: A common method involves capturing the ADC with an antigen-coated plate and detecting with a secondary antibody that binds to the payload. This specifically measures the concentration of the antibody with the payload still attached.
-
Free Payload Analysis: Use LC-MS/MS to quantify the concentration of the released, free payload in the plasma.
-
-
Data Analysis: Plot the concentration of each species (total antibody, intact conjugate, free payload) versus time to determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugate function and stability assessment.
Caption: Experimental workflows for comparing bioconjugate linker stability.
Caption: Logical relationship between linker type, environment, and stability.
References
A Comparative Analysis of the Biocompatibility of TCO and Other Bioorthogonal Reagents
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. The choice of a bioorthogonal reagent is critical, with biocompatibility being a paramount consideration. This guide provides a comparative analysis of the biocompatibility of trans-cyclooctene (TCO) and other widely used bioorthogonal reagents, including those for strain-promoted alkyne-azide cycloaddition (SPAAC) and Staudinger ligation. The information presented here is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tools for their in vivo and in vitro studies.
Executive Summary
Bioorthogonal reactions are designed to be inert to biological systems, yet the reagents themselves can exhibit varying degrees of cytotoxicity, stability, and immunogenicity. This guide focuses on a comparative analysis of these key biocompatibility parameters for TCO, dibenzocyclooctyne (DBCO) as a representative SPAAC reagent, and phosphine-based reagents for Staudinger ligation.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics and is generally considered to have low immunogenicity. DBCO, used in copper-free click chemistry, offers good reactivity and is a widely used alternative. The Staudinger ligation, one of the earliest bioorthogonal reactions, is known for its high biocompatibility, although it has slower kinetics compared to "click" chemistry alternatives.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the cytotoxicity, stability, and immunogenicity of TCO, DBCO, and Staudinger ligation reagents. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.
Table 1: Comparative Cytotoxicity of Bioorthogonal Reagents
| Reagent/Reaction | Compound | Cell Line | Assay | Concentration | Result | Citation |
| TCO-Tetrazine Ligation | TCO-DBCO / Tz-DBCO | A549, Jurkat, NIH3T3, EL4 | Not specified | Up to 100 µM | Little to no effect on cell viability | [1] |
| TCO-caged Doxorubicin | A549 | CCK-8 | IC50 = 4.76 µM | Caged prodrug is significantly less toxic than parent drug (Doxorubicin IC50 = 278 nM) | [2] | |
| SPAAC (Copper-Free Click) | DBCO | Jurkat | Not specified | Not specified | Low gluing efficiency attributed to lower reaction rate, not cytotoxicity | [1] |
| Staudinger Ligation | Phosphine-based reagents | General | Not specified | Not specified | Generally considered highly biocompatible, but unreacted phosphine can cause background fluorescence | [3] |
Table 2: Comparative Stability of Bioorthogonal Reagents
| Reagent | Condition | Parameter | Value | Citation |
| TCO | In vivo (conjugated to a mAb) | Half-life | 0.67 days (s-TCO) | [4] |
| In serum | Half-life | 5 days (cTCO) | ||
| High thiol concentration (30 mM) | Isomerization | Rapid isomerization to cis-isomer (s-TCO) | ||
| DBCO | In phagosomes (RAW264.7 cells) | Degradation | 36% ± 0.8% after 24 h | |
| BCN (another SPAAC reagent) | In phagosomes (RAW264.7 cells) | Degradation | 79% ± 1.8% after 24 h |
Table 3: Comparative Immunogenicity of Bioorthogonal Reagents
| Reagent/Reaction | Observation | Citation |
| TCO-Tetrazine Ligation | Produces little to no immunogenicity. | |
| SPAAC (Copper-Free Click) | Generally considered to have low immunogenicity. | |
| Staudinger Ligation | Considered one of the safest and most biocompatible techniques for in vivo applications. |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Bioorthogonal reagent to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the bioorthogonal reagent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to the intended application of the reagent (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the reagent that inhibits 50% of cell growth) can be determined from a dose-response curve.
Protocol 2: In Vitro Cytokine Release Assay for Immunogenicity Assessment
This assay is used to evaluate the potential of a substance to induce an inflammatory immune response by measuring the release of cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors.
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Bioorthogonal reagent to be tested.
-
Positive control (e.g., lipopolysaccharide - LPS).
-
Negative control (vehicle).
-
ELISA or multiplex bead array kits for detecting specific cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ).
-
96-well cell culture plates.
-
Centrifuge.
-
Plate reader for ELISA or flow cytometer for multiplex bead array.
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells/well.
-
Treatment: Add the bioorthogonal reagent at various concentrations to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokines released in the presence of the bioorthogonal reagent to the negative control. A significant increase in pro-inflammatory cytokines indicates a potential immunogenic response.
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate key concepts and workflows relevant to the biocompatibility of bioorthogonal reagents.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: A potential inflammatory signaling pathway (NF-κB).
Discussion
The choice of a bioorthogonal reagent should be guided by the specific requirements of the experiment.
-
TCO-tetrazine ligation is often favored for in vivo applications due to its extremely rapid kinetics, which allows for efficient labeling at low concentrations, and its reported low immunogenicity. However, the stability of TCO, particularly its susceptibility to isomerization to the less reactive cis-isomer, should be considered, and the use of more stable TCO derivatives may be necessary for long-term studies.
-
SPAAC reagents like DBCO are excellent alternatives, particularly for in vitro and cell-based assays. They offer good reactivity without the need for a cytotoxic copper catalyst. While generally considered biocompatible, their stability in certain cellular compartments, such as phagosomes, may be a concern for specific applications.
-
Staudinger ligation remains a valuable tool, especially when biocompatibility is the absolute priority and slower reaction kinetics can be tolerated. The phosphine reagents are generally well-tolerated by biological systems.
It is crucial to note that the biocompatibility of a bioorthogonal reagent can also be influenced by the linker used to attach it to a molecule of interest. For instance, hydrophilic linkers like polyethylene glycol (PEG) can improve the solubility and, in some cases, the reactivity of the bioorthogonal handle.
While this guide provides a comparative overview, it is essential for researchers to perform their own biocompatibility assessments of specific bioorthogonal reagents within the context of their experimental system. The provided protocols for cytotoxicity and immunogenicity assays offer a starting point for such evaluations. Further research is needed to fully elucidate the potential interactions of these abiotic chemical reporters with cellular signaling pathways.
References
Safety Operating Guide
Navigating the Safe Disposal of Amino-bis-PEG3-TCO: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-bis-PEG3-TCO is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe disposal of this trifunctional linker, ensuring compliance with safety standards and minimizing environmental impact.
Core Safety and Handling Precautions
Before proceeding with disposal, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, particularly when in solid or concentrated form, should be conducted in a chemical fume hood to prevent inhalation.[3]
General Precautions for Similar TCO-PEG Compounds: [3]
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust.
-
P264: Wash thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Quantitative Data on Related Compounds
While specific data for this compound is limited in the public domain, the following table summarizes information for a related compound, Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), to provide context on its chemical properties.
| Property | Value | Reference |
| Chemical Formula | C62H88N6O18 | BroadPharm SDS[3] |
| Molecular Weight | 1205.4 | BroadPharm SDS |
| CAS Number | 2446602-27-1 | BroadPharm SDS |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for chemical waste disposal and information from related compounds. Always consult your institution's specific waste disposal procedures and the relevant Safety Data Sheet if one becomes available.
1. Waste Identification and Segregation:
- Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE into a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect any solutions containing this compound into a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. Common solvents for this compound include DMSO, DCM, and DMF.
- Sharps Waste: Any needles or other sharps used in handling the compound should be disposed of in a designated sharps container.
2. Container Labeling:
- All waste containers must be clearly labeled with the full chemical name: "this compound" and any solvents present.
- Include the appropriate hazard symbols as indicated by your institution's safety office. Based on related compounds, this may include symbols for "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and potential reproductive toxicity.
3. Storage of Waste:
- Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from heat, flames, and oxidizing agents.
- Ensure containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Follow the specific instructions provided by the disposal service for pickup and documentation. The precautionary statement P501, "Dispose of contents/ container to approved disposal facility," underscores the need for professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This procedural guidance is intended to supplement, not replace, your institution's established safety and disposal protocols. Always prioritize institutional guidelines and consult with your EHS department for any specific questions or concerns.
References
Essential Safety and Operational Guide for Handling Amino-bis-PEG3-TCO
This guide provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal procedures for the handling of Amino-bis-PEG3-TCO in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this trifunctional linker.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Body Area | Required PPE | Specifications & Notes |
| Eyes/Face | Chemical splash goggles | Must be worn at all times in the laboratory. |
| Face shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hands | Nitrile or other suitable chemical-resistant gloves | Double-gloving is recommended, especially during neat handling of the oil.[3] Inspect gloves for any defects before use. Change gloves immediately if contaminated. |
| Body | Laboratory coat | Should be clean and fully buttoned. |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Respiratory | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Experimental Protocol: General Procedure for Antibody Conjugation
This protocol provides a general methodology for the conjugation of this compound to an antibody. Note that specific conditions may need to be optimized for your particular antibody and application.
Materials:
-
This compound
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
In a chemical fume hood, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Antibody Preparation:
-
Ensure your antibody is at a suitable concentration in an amine-free buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio will need to be determined empirically.
-
Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified period (e.g., 1-4 hours).
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Characterize the resulting TCO-labeled antibody to determine the degree of labeling using appropriate analytical techniques.
-
-
Storage:
-
Store the purified TCO-labeled antibody under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.[4]
Waste Segregation and Collection:
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and washes, should be collected in a clearly labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated solid hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for the disposal of chemical waste.[5]
-
Do not dispose of this compound or its waste down the drain.
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Work surfaces should be thoroughly cleaned after handling the compound.
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure the successful application of this compound in their experiments. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
